Pimasertib Hydrochloride
Description
This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1236361-78-6 |
|---|---|
Molecular Formula |
C15H16ClFIN3O3 |
Molecular Weight |
467.66 g/mol |
IUPAC Name |
N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H15FIN3O3.ClH/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21;/h1-5,7,10,20-22H,6,8H2,(H,19,23);1H/t10-;/m0./s1 |
InChI Key |
HIEXZUXKTABHCP-PPHPATTJSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NC[C@@H](CO)O.Cl |
Canonical SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Pimasertib Hydrochloride: A Technical Guide to its Mechanism of Action in RAS-Mutated Cancers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pimasertib (MSC1936369B/AS703026) is a potent, selective, and orally bioavailable small-molecule inhibitor of the mitogen-activated protein kinase kinase (MEK) 1 and 2 enzymes. As a critical component of the RAS/RAF/MEK/ERK signaling pathway, MEK is a key therapeutic target in cancers characterized by aberrant activation of this cascade, frequently driven by mutations in the RAS gene family (KRAS, NRAS, and HRAS). This technical guide provides an in-depth overview of the mechanism of action of pimasertib in RAS-mutated cancers, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the core biological pathways and experimental workflows.
Introduction: The RAS/RAF/MEK/ERK Pathway in Cancer
The RAS/RAF/MEK/ERK pathway is a highly conserved signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, survival, and migration. In normal physiology, this pathway is tightly controlled and activated by extracellular signals such as growth factors. However, in a significant proportion of human cancers, mutations in key components of this pathway, most notably the RAS genes, lead to its constitutive activation, driving uncontrolled cell growth and tumor progression.
Mutations in RAS genes are among the most common oncogenic drivers in human cancers, present in approximately 30% of all tumors. These mutations lock the RAS protein in a GTP-bound, active state, leading to persistent downstream signaling through its effector pathways, primarily the RAF/MEK/ERK cascade.
Mechanism of Action of Pimasertib
Pimasertib is an allosteric inhibitor of MEK1 and MEK2. It does not compete with ATP for the kinase domain but instead binds to a pocket adjacent to the ATP-binding site. This binding event locks MEK in an inactive conformation, preventing its phosphorylation and activation by RAF kinases. Consequently, pimasertib effectively blocks the phosphorylation and activation of ERK1 and ERK2, the sole substrates of MEK. The inhibition of ERK phosphorylation leads to the downregulation of downstream signaling, resulting in reduced cell proliferation and induction of apoptosis in cancer cells dependent on the RAS/RAF/MEK/ERK pathway for their survival.
Preclinical Activity of Pimasertib in RAS-Mutated Cancer Models
In Vitro Potency and Selectivity
Pimasertib has demonstrated potent anti-proliferative activity in a variety of cancer cell lines harboring RAS mutations. The half-maximal inhibitory concentration (IC50) for cell growth inhibition is a key metric for evaluating the potency of a compound.
| Cell Line | Cancer Type | RAS Mutation | Other Relevant Mutations | Pimasertib IC50 (µM) | Citation |
| HCT15 | Colorectal Cancer | KRAS | PIK3CA | Pimasertib-resistant | [1] |
| H1975 | Lung Adenocarcinoma | EGFR | PIK3CA | Pimasertib-resistant | [1] |
| MCAS | Ovarian Mucinous Carcinoma | KRAS | PIK3CA | 1.0 - >20 | [2] |
| OAW42 | Ovarian Mucinous Carcinoma | None | None | >20 | [2] |
Note: Pimasertib-sensitive cell lines were defined as having an IC50 for cell growth inhibition of 0.001 µM.[1]
In Vivo Antitumor Activity
In vivo studies using xenograft models have demonstrated the antitumor efficacy of pimasertib in RAS-mutated cancers. These studies typically involve the subcutaneous implantation of human cancer cells into immunocompromised mice, followed by treatment with the investigational agent.
In nude mice with established subcutaneous tumor xenografts of pimasertib-resistant human colon carcinoma (HCT15) and lung adenocarcinoma (H1975), combination therapy of pimasertib with a dual PI3K/mTOR inhibitor (BEZ235) or sorafenib resulted in significant delays in tumor growth and increased survival compared to single-agent treatments.[1]
Clinical Evaluation of Pimasertib in RAS-Mutated Cancers
A notable clinical investigation of pimasertib was a Phase II, randomized, controlled trial (NCT01693068) in patients with unresectable NRAS-mutated cutaneous melanoma.[3][4] This study compared the efficacy and safety of pimasertib with dacarbazine (DTIC), a standard-of-care chemotherapy.
| Parameter | Pimasertib (n=130) | Dacarbazine (n=64) | Hazard Ratio (95% CI) | p-value | Citation |
| Median Progression-Free Survival (PFS) | 13 weeks | 7 weeks | 0.59 (0.42–0.83) | 0.0022 | [3][4] |
| Objective Response Rate (ORR) | 27% | 14% | Odds Ratio: 2.24 (1.00–4.98) | 0.0453 | [3][4] |
| Median Overall Survival (OS) | 9 months | 11 months | 0.89 (0.61–1.30) | Not Significant | [3][4] |
Note: 64% of patients in the dacarbazine arm crossed over to receive pimasertib upon disease progression.[3][4]
The most common treatment-emergent adverse events (TEAEs) for pimasertib included diarrhea (82%) and increased blood creatine phosphokinase (68%).[4]
Experimental Protocols
Cell Proliferation (MTT) Assay
This protocol is a standard method to assess the effect of a compound on cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of pimasertib in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a duration that allows for multiple cell doublings (typically 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the pimasertib concentration to generate a dose-response curve and calculate the IC50 value.
Western Blotting for ERK Phosphorylation
This protocol is used to detect the levels of phosphorylated ERK (p-ERK) and total ERK to assess the inhibitory activity of pimasertib on the MEK/ERK pathway.
Methodology:
-
Cell Treatment and Lysis: Treat cultured cancer cells with pimasertib at various concentrations for a defined period. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the total protein concentration of each lysate using a suitable method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution such as 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-p-ERK1/2 Thr202/Tyr204) or total ERK1/2. Typical antibody dilutions range from 1:1000 to 1:10,000. Incubation is often performed overnight at 4°C.[5][6]
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG).
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-ERK and total ERK.
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for evaluating the antitumor activity of pimasertib in a mouse model.
Methodology:
-
Cell Culture and Implantation: Culture human RAS-mutated cancer cells and implant a specific number of cells (e.g., 1-10 million) subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or NOD-SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer pimasertib orally at a predetermined dose and schedule (e.g., daily or twice daily). The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: The study is typically concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration of treatment.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the antitumor efficacy of pimasertib.
Mechanisms of Resistance to Pimasertib
Despite the initial efficacy of MEK inhibitors like pimasertib, the development of resistance is a significant clinical challenge. Resistance can be intrinsic (pre-existing) or acquired (develops during treatment).
Key Mechanisms of Resistance:
-
Reactivation of the MAPK Pathway: This can occur through various mechanisms, including:
-
Upstream signaling reactivation: Increased signaling from receptor tyrosine kinases (RTKs) can bypass MEK inhibition and reactivate the pathway.[7]
-
Mutations in downstream components: Although less common, mutations in ERK could potentially confer resistance.
-
-
Activation of Parallel Signaling Pathways: Cancer cells can adapt to MEK inhibition by upregulating alternative survival pathways, such as the PI3K/AKT/mTOR pathway.[1] This is a common mechanism of resistance to targeted therapies and often provides a rationale for combination treatments.
-
Alterations in Drug Efflux or Metabolism: Changes in the expression or activity of drug transporters can reduce the intracellular concentration of pimasertib.
Conclusion
Pimasertib is a potent and selective MEK1/2 inhibitor that has demonstrated significant antitumor activity in preclinical and clinical studies of RAS-mutated cancers. Its mechanism of action, centered on the inhibition of the constitutively active RAS/RAF/MEK/ERK pathway, provides a strong rationale for its use in this patient population. While clinical activity has been observed, particularly in NRAS-mutated melanoma, the development of resistance remains a key challenge. Future research will likely focus on rational combination strategies to overcome resistance and enhance the therapeutic benefit of pimasertib and other MEK inhibitors in the treatment of RAS-driven malignancies.
References
- 1. Antitumor activity of pimasertib, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in pimasertib-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pimasertib Versus Dacarbazine in Patients With Unresectable NRAS-Mutated Cutaneous Melanoma: Phase II, Randomized, Controlled Trial with Crossover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pimasertib Versus Dacarbazine in Patients With Unresectable NRAS-Mutated Cutaneous Melanoma: Phase II, Randomized, Controlled Trial with Crossover - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. researchgate.net [researchgate.net]
Pimasertib Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimasertib (MSC1936369B/AS703026), an orally bioavailable small-molecule inhibitor, has demonstrated significant potential in oncology by selectively targeting mitogen-activated protein kinase kinases 1 and 2 (MEK1/2).[1][2] As crucial components of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 are frequently dysregulated in various human cancers, making them a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Pimasertib Hydrochloride. It includes detailed experimental protocols, quantitative data on its biological activity and pharmacokinetics, and visualizations of its signaling pathway and experimental workflows to support researchers and professionals in the field of drug development.
Discovery and Development
Pimasertib was initially developed by Merck KGaA and has been the subject of numerous preclinical and clinical investigations.[2][3] The compound was identified as a potent and selective, ATP non-competitive allosteric inhibitor of MEK1/2.[4][5] Its development has been driven by the therapeutic rationale that inhibiting the MEK/ERK pathway can effectively block the proliferation of cancer cells that harbor activating mutations in upstream components of this cascade, such as BRAF and NRAS.[2] Pimasertib has been evaluated in over 10 Phase 1 and 2 clinical trials, involving approximately 900 patients with various tumor types.[3] In 2021, Day One Biopharmaceuticals entered into a global licensing agreement with Merck KGaA to further develop and commercialize Pimasertib.[3]
Mechanism of Action
Pimasertib selectively binds to and inhibits the activity of MEK1 and MEK2, which are dual-specificity threonine/tyrosine kinases.[1] This inhibition prevents the phosphorylation and subsequent activation of their downstream substrates, the extracellular signal-regulated kinases 1 and 2 (ERK1/2). By blocking this critical step in the RAS/RAF/MEK/ERK signaling cascade, Pimasertib effectively halts the transduction of pro-proliferative signals to the nucleus, leading to an inhibition of growth factor-mediated cell signaling and tumor cell proliferation.[1]
Signaling Pathway
The following diagram illustrates the RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by Pimasertib.
Caption: The RAS/RAF/MEK/ERK signaling pathway and Pimasertib's point of inhibition.
Chemical Synthesis Pathway
This compound is a secondary carboxamide. Its synthesis involves the formal condensation of the carboxy group of 3-(2-fluoro-4-iodoanilino)pyridine-4-carboxylic acid with the amino group of (2S)-3-aminopropane-1,2-diol.[6] The following represents a plausible synthetic route based on available chemical information.
A detailed, step-by-step synthesis protocol from a primary literature source dedicated to Pimasertib's synthesis is not publicly available. However, the synthesis of the key intermediates is described. 3-amino-1,2-propanediol can be synthesized by reacting 3-chloro-1,2-propanediol with ammonia in an alkaline environment.[7] The synthesis of substituted pyridine carboxylic acids can be achieved through various multi-component reactions.[8][9] The final step would involve a standard amide coupling reaction between the carboxylic acid and the amine.
Quantitative Data
In Vitro Potency
Pimasertib has demonstrated potent inhibition of cell proliferation across a range of cancer cell lines, with IC50 values typically in the nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| INA-6 | Multiple Myeloma | 10 | [4] |
| U266 | Multiple Myeloma | 5 | [4] |
| H929 | Multiple Myeloma | 200 | [4] |
| Pimasertib-sensitive | Lung and Colorectal Cancer | 1 | [10] |
| RPMI-7951 | Melanoma | Synergistic with PLX4032 | [4] |
| OAW42 | Ovarian Carcinoma | >20,000 | [11] |
Pharmacokinetic Properties
Pharmacokinetic data for Pimasertib has been established in human clinical trials.
| Parameter | Value | Study Population | Reference |
| Time to Maximum Concentration (Tmax) | 1.5 hours (median) | Patients with advanced solid tumors (NCT00982865) | |
| Apparent Terminal Half-life (t½) | 5 hours | Patients with advanced solid tumors (NCT00982865) | |
| Total Body Clearance (CL) | 45.7 L/h (geometric mean) | Male cancer patients (NCT01713036) | [12] |
| Volume of Distribution (Vz) | 229 L (geometric mean) | Male cancer patients (NCT01713036) | [12] |
| Absolute Bioavailability | 73% | Male cancer patients (NCT01713036) | [12] |
Clinical Trial Outcomes
| Trial Identifier | Phase | Combination Agent | Key Findings | Reference |
| NCT00982865 | I | Monotherapy | Recommended Phase 2 Dose (RP2D) was 60 mg twice daily. Dose-limiting toxicities (DLTs) included skin rash/acneiform dermatitis and ocular events. | |
| NCT01378377 | I | Temsirolimus | Maximum Tolerated Dose (MTD) was 45 mg/day Pimasertib plus 25 mg/week Temsirolimus. The combination did not warrant further study due to overlapping toxicities. 17 of 26 patients had a best response of stable disease. | |
| Phase II | II | Dacarbazine | In patients with unresectable NRAS-mutated cutaneous melanoma, Pimasertib significantly improved Progression-Free Survival (PFS) compared to dacarbazine (median 13 vs 7 weeks). The Objective Response Rate (ORR) was also improved (27% vs 14%). | [9] |
Experimental Protocols
MEK1/2 Kinase Activity Assay (In Vitro)
This protocol describes a method to determine the in vitro inhibitory activity of Pimasertib against MEK1/2 kinases.
Materials:
-
Recombinant active MEK1-GST and inactive ERK2 (substrate)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MgCl2, 5 mM 2-mercaptoethanol, 0.15 mg/mL BSA)
-
Pimasertib (or other test inhibitors) dissolved in DMSO
-
ATP solution
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Multilabel plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of Pimasertib in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a 96-well plate, add the diluted Pimasertib or vehicle control (DMSO in kinase buffer).
-
Add recombinant active MEK1-GST to each well at a final concentration of approximately 4 µg/mL.
-
Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of inactive ERK2 substrate (final concentration ~0.025 µg/µL) and ATP (final concentration ~10 µM) to each well.
-
Incubate the reaction plate at room temperature for 2 hours.
-
After the incubation, add an equal volume of Kinase-Glo® reagent to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each Pimasertib concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[13]
Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of Pimasertib on the proliferation of cancer cells in culture.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pimasertib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of Pimasertib in complete medium.
-
Remove the medium from the wells and add 100 µL of the Pimasertib dilutions or vehicle control (medium with the same concentration of DMSO as the highest drug concentration) to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.[4][14]
Preclinical and Clinical Development Workflow
The development of a MEK inhibitor like Pimasertib typically follows a structured workflow from preclinical discovery to clinical trials.
Caption: A generalized workflow for the preclinical and clinical development of a MEK inhibitor.
Conclusion
This compound is a potent and selective MEK1/2 inhibitor with a well-defined mechanism of action and favorable pharmacokinetic properties. Preclinical and clinical studies have demonstrated its antitumor activity in various cancer models and patient populations, particularly those with mutations in the RAS/RAF/MEK/ERK pathway. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed insights into the discovery, synthesis, and biological characterization of Pimasertib. Further research and clinical development will continue to delineate its full therapeutic potential, both as a monotherapy and in combination with other targeted agents.
References
- 1. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. 2044808.fs1.hubspotusercontent-na1.net [2044808.fs1.hubspotusercontent-na1.net]
- 8. soc.chim.it [soc.chim.it]
- 9. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 10. Antitumor activity of pimasertib, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in pimasertib-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. In vitro MEK1 Kinase Assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
Chemical and physical properties of Pimasertib Hydrochloride for research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimasertib Hydrochloride (also known as AS-703026, MSC1936369B, and SAR 245509) is an orally bioavailable, potent, and highly selective, ATP non-competitive allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 are dual-specificity threonine/tyrosine kinases that play a crucial role in the regulation of cell proliferation, differentiation, and survival.[2][3] Dysregulation of the RAS/RAF/MEK/ERK pathway is a frequent event in a variety of human cancers, making MEK an attractive target for therapeutic intervention.[2][4] Pimasertib has been investigated in numerous clinical trials for its potential as an antineoplastic agent.[3][5] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols for its use in research settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Pimasertib and its hydrochloride salt are presented in the table below. This information is critical for the proper handling, storage, and use of the compound in experimental settings.
| Property | Value | Reference |
| IUPAC Name | N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide;hydrochloride | [6] |
| Synonyms | AS-703026, MSC1936369B, SAR 245509, Pimasertib HCl | [1][2] |
| CAS Number | 1236361-78-6 (Hydrochloride); 1236699-92-5 (Free base) | [1][7] |
| Molecular Formula | C₁₅H₁₆ClFIN₃O₃ | [6][7] |
| Molecular Weight | 467.66 g/mol | [6][7] |
| Appearance | Solid | [8] |
| Solubility | DMSO: ≥ 100 mg/mL (231.91 mM); Water: Insoluble; Ethanol: Insoluble | [1][9] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [1][7] |
Mechanism of Action and Signaling Pathway
Pimasertib selectively binds to an allosteric site on MEK1 and MEK2, preventing their activation by upstream kinases such as RAF.[1] This, in turn, inhibits the phosphorylation and activation of the downstream effector proteins, ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2).[2] The inhibition of ERK1/2 phosphorylation blocks the transmission of growth signals to the nucleus, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells with a dysregulated RAS/RAF/MEK/ERK pathway.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activity of this compound in a research setting.
In Vitro Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of Pimasertib.
Western Blot Analysis of ERK Phosphorylation
This protocol is designed to assess the inhibitory effect of Pimasertib on MEK1/2 activity by measuring the phosphorylation status of its downstream target, ERK.
a. Cell Lysis
-
Culture cancer cells (e.g., HCT116 colorectal cancer cells) to 70-80% confluency.
-
Treat cells with various concentrations of Pimasertib or vehicle (DMSO) for the desired time (e.g., 2 hours).
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).[2]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA protein assay.
b. SDS-PAGE and Immunoblotting
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10]
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[11]
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10][11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[12]
-
Seed cells in 6-well plates and treat with Pimasertib or vehicle as described for the MTT assay.
-
After the desired incubation period, harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.[13]
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples by flow cytometry, acquiring at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treat cells with Pimasertib as described above.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cells.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of Pimasertib in a mouse xenograft model of colorectal cancer.
a. Cell Implantation and Tumor Growth
-
Subcutaneously inject 2-5 x 10⁶ HCT116 or other suitable colorectal cancer cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Monitor the mice for tumor formation.
-
Once tumors become palpable, measure their dimensions using digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[3][15]
b. Drug Administration and Monitoring
-
When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.
-
Administer Pimasertib or vehicle control to the mice. A common dosing schedule for MEK inhibitors is once or twice daily oral gavage.[16] The specific dose and schedule should be optimized based on preliminary studies.
-
Monitor tumor growth and the body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-ERK, immunohistochemistry).
Conclusion
This compound is a valuable research tool for investigating the role of the RAS/RAF/MEK/ERK signaling pathway in cancer and other diseases. The information and protocols provided in this technical guide are intended to assist researchers in designing and conducting well-controlled and informative experiments. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of MEK inhibition.
References
- 1. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 2. researchgate.net [researchgate.net]
- 3. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
- 6. EGFR, MEK, and ERK Phosphorylation. [bio-protocol.org]
- 7. tumorvolume.com [tumorvolume.com]
- 8. mesoscale.com [mesoscale.com]
- 9. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. biotium.com [biotium.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. kumc.edu [kumc.edu]
- 15. researchgate.net [researchgate.net]
- 16. Selective Oral MEK1/2 Inhibitor Pimasertib: A Phase I Trial in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pimasertib Hydrochloride: A Technical Guide to its Effects on Downstream ERK Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimasertib hydrochloride is a potent and selective, orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2), key components of the RAS/RAF/MEK/ERK signaling cascade.[1] Dysregulation of this pathway is a frequent event in human cancers, making it a critical target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of Pimasertib, with a specific focus on its effects on the downstream phosphorylation of extracellular signal-regulated kinase (ERK). This document details experimental protocols for assessing ERK phosphorylation, presents quantitative data on Pimasertib's inhibitory activity, and includes visualizations of the relevant signaling pathway and experimental workflows.
Introduction to the MAPK/ERK Signaling Pathway and Pimasertib's Mechanism of Action
The RAS/RAF/MEK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals from growth factors, cytokines, and other stimuli to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.[2] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) which leads to the activation of the small GTPase RAS. Activated RAS then recruits and activates RAF kinases (A-RAF, B-RAF, and C-RAF), which in turn phosphorylate and activate the dual-specificity kinases MEK1 and MEK2. MEK1/2 are the only known activators of ERK1 and ERK2 (also known as p44/42 MAPK).[1] Activated, phosphorylated ERK (p-ERK) translocates to the nucleus where it phosphorylates and regulates the activity of numerous transcription factors, leading to changes in gene expression that drive cellular responses.
Pimasertib is an allosteric inhibitor of MEK1 and MEK2.[3] By binding to a pocket adjacent to the ATP-binding site, it prevents the conformational changes required for MEK activation, thereby inhibiting the phosphorylation of its downstream target, ERK. This leads to a reduction in p-ERK levels and subsequent inhibition of the entire signaling cascade.
Caption: Pimasertib inhibits the MAPK/ERK pathway by targeting MEK1/2.
Quantitative Analysis of Pimasertib's Effect on ERK Phosphorylation
The inhibitory effect of Pimasertib on ERK phosphorylation has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability and the effective concentrations for p-ERK reduction are key parameters to assess its potency.
| Cell Line | Cancer Type | Assay Type | Parameter | Value | Reference |
| MCAS | Mucinous Ovarian Carcinoma | MTT Assay | IC50 (Cell Viability) | ~1.0 µM | [4] |
| JHOM-1 | Mucinous Ovarian Carcinoma | MTT Assay | IC50 (Cell Viability) | ~2.5 µM | [4] |
| OAW42 | Mucinous Ovarian Carcinoma | MTT Assay | IC50 (Cell Viability) | >20 µM | [4][5] |
| RMUG-S | Mucinous Ovarian Carcinoma | MTT Assay | IC50 (Cell Viability) | ~1.5 µM | [4] |
| JHOM-2B | Mucinous Ovarian Carcinoma | MTT Assay | IC50 (Cell Viability) | ~2.0 µM | [4] |
| OMC3 | Mucinous Ovarian Carcinoma | MTT Assay | IC50 (Cell Viability) | ~2.5 µM | [4] |
| MCAS | Mucinous Ovarian Carcinoma | Western Blot | p-ERK Inhibition | 30–300 nM | [4] |
| OAW42 | Mucinous Ovarian Carcinoma | Western Blot | p-ERK Inhibition | 30–300 nM | [4] |
| Multiple Solid Tumors | Clinical Trial | Pharmacodynamics | p-ERK Inhibition | Substantial reduction at ≥ 28 mg/day | [6] |
| Pimasertib-sensitive | Lung and Colon Cancer | Cell Growth Assay | IC50 (Cell Growth) | 0.001 µM | [7] |
Experimental Protocols for Assessing ERK Phosphorylation
The following are detailed protocols for the detection and quantification of phosphorylated ERK in response to Pimasertib treatment.
Cell Culture and Pimasertib Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, chamber slides for immunofluorescence) at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Starvation (Optional but Recommended): To reduce basal levels of p-ERK, serum-starve the cells for 4-12 hours prior to treatment by replacing the complete growth medium with a serum-free medium.[1]
-
Pimasertib Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a serum-free or complete medium to the desired final concentrations.
-
Incubation: Remove the medium from the cells and add the Pimasertib-containing medium. Incubate the cells for the desired time points (e.g., 1, 4, 8, 24 hours). Include a vehicle control (medium with the same concentration of DMSO without Pimasertib).
Western Blotting for p-ERK Detection
This protocol is a synthesis of standard Western blotting procedures adapted for p-ERK analysis.
-
Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). A typical lysis buffer composition is 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0.[8]
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[8]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation:
-
To the desired amount of protein (typically 20-30 µg), add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto a polyacrylamide gel (e.g., 10% or 12%) and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (e.g., anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) overnight at 4°C with gentle shaking. A typical antibody dilution is 1:1000 to 1:10,000 in 5% BSA in TBST.[1][9]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1-2 hours at room temperature. A typical dilution is 1:5000 to 1:10,000 in 5% milk in TBST.[1]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody for total ERK.
-
Incubate the membrane in a stripping buffer (e.g., containing glycine and SDS, pH 2.2) for 15-30 minutes.[10]
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking and immunoblotting steps with a primary antibody for total ERK1/2.
-
Caption: Workflow for analyzing p-ERK levels via Western blotting.
Immunofluorescence for p-ERK Detection
This protocol outlines the general steps for visualizing p-ERK within cells.
-
Cell Culture and Treatment: Grow and treat cells with Pimasertib on sterile coverslips or in chamber slides as described in section 3.1.
-
Fixation:
-
After treatment, wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[11]
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.[11]
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA in PBS) for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the cells with the primary antibody for p-ERK (e.g., anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) diluted in the blocking buffer overnight at 4°C in a humidified chamber. A typical dilution is 1:200 to 1:400.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) diluted in the blocking buffer for 1-2 hours at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the fluorescent signal using a confocal or fluorescence microscope. The intensity and localization of the p-ERK signal can be quantified using appropriate image analysis software.
-
Caption: How Pimasertib leads to downstream effects.
Conclusion
This compound effectively inhibits the MAPK/ERK signaling pathway by targeting MEK1 and MEK2, leading to a significant reduction in the phosphorylation of ERK. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of Pimasertib and other MEK inhibitors. The provided visualizations offer a clear understanding of the signaling pathway, experimental procedures, and the logical flow of Pimasertib's mechanism of action. Further research to establish a broader panel of p-ERK inhibition IC50 values across various cancer cell lines will continue to refine our understanding of Pimasertib's potency and potential clinical applications.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pimasertib, a selective oral MEK1/2 inhibitor: absolute bioavailability, mass balance, elimination route, and metabolite profile in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic antitumor effects of combination PI3K/mTOR and MEK inhibition (SAR245409 and pimasertib) in mucinous ovarian carcinoma cells by fluorescence resonance energy transfer imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor activity of pimasertib, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in pimasertib-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Western blot analysis for p-p38 and p-ERK in cell culture [bio-protocol.org]
- 11. protocols.io [protocols.io]
Methodological & Application
Application Notes and Protocols for Measuring p-ERK Levels Following Pimasertib Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the measurement of phosphorylated Extracellular Signal-Regulated Kinase (p-ERK) levels in cell lysates using Western blot analysis following treatment with Pimasertib Hydrochloride. Pimasertib is a selective inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling pathway.[1][2] Accurate determination of p-ERK levels is a critical pharmacodynamic biomarker for assessing the efficacy of MEK inhibitors like Pimasertib. This protocol covers cell culture and treatment, lysate preparation, protein quantification, gel electrophoresis, immunoblotting, and data analysis.
Introduction
The Ras/Raf/MEK/ERK signaling cascade is a pivotal pathway that regulates cellular processes such as proliferation, differentiation, and survival.[3] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[2][3] this compound is a potent and selective, orally bioavailable small molecule inhibitor of MEK1 and MEK2 (MEK1/2).[1][4] By inhibiting MEK1/2, Pimasertib prevents the phosphorylation and subsequent activation of ERK1 and ERK2 (p44/42 MAPK).[4][5]
Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a complex mixture, such as a cell lysate.[6] To assess the activity of the MAPK/ERK pathway and the efficacy of a MEK inhibitor like Pimasertib, it is essential to measure the levels of phosphorylated ERK (p-ERK). The ratio of p-ERK to total ERK is a reliable indicator of pathway inhibition.[7] This application note provides a comprehensive, step-by-step Western blot protocol optimized for the detection and quantification of p-ERK following Pimasertib treatment.
Signaling Pathway and Drug Mechanism of Action
Pimasertib is an allosteric inhibitor of MEK1/2, meaning it binds to a site distinct from the ATP-binding pocket. This inhibition prevents MEK1/2 from phosphorylating its only known substrates, ERK1 and ERK2, at threonine 202 and tyrosine 204.[8] This blockage of ERK phosphorylation leads to the downregulation of downstream signaling, thereby inhibiting tumor cell proliferation and survival.
Experimental Protocols
This section details the step-by-step methodology for performing a Western blot to measure p-ERK levels.
Materials and Reagents
| Reagent/Material | Recommended Source/Composition |
| Cell Lysis Buffer (RIPA) | 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[1] |
| Protease Inhibitor Cocktail | Commercially available cocktail (e.g., Sigma-Aldrich, Thermo Fisher Scientific). |
| Phosphatase Inhibitor Cocktail | Commercially available cocktail (e.g., Sigma-Aldrich, Thermo Fisher Scientific). |
| Protein Assay Reagent | BCA Protein Assay Kit (e.g., Thermo Fisher Scientific). |
| SDS-PAGE Gels | 10% or 12% polyacrylamide gels. |
| Transfer Buffer | 25 mM Tris, 192 mM glycine, 20% methanol, pH 8.3. |
| Wash Buffer (TBST) | 20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.6.[9] |
| Blocking Buffer | 5% (w/v) Bovine Serum Albumin (BSA) in TBST. |
| Primary Antibodies | Anti-phospho-ERK1/2 (Thr202/Tyr204) and Anti-total-ERK1/2. |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG. |
| Stripping Buffer (Mild) | 1.5% Glycine, 0.1% SDS, 1% Tween 20, pH 2.2.[2][10] |
| Detection Reagent | Enhanced Chemiluminescence (ECL) substrate. |
| Membrane | Polyvinylidene difluoride (PVDF) membrane (0.45 µm). |
Experimental Workflow
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Culture cells to approximately 80% confluency.
-
Serum-starve the cells for 4-12 hours prior to treatment to reduce basal p-ERK levels.[11]
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time course.
-
-
Cell Lysis and Protein Extraction:
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.[12]
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube and store at -80°C or proceed to the next step.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Calculate the volume of lysate required to load 20-40 µg of total protein per well.[8]
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein into the wells of a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.[11]
-
Transfer the separated proteins to a PVDF membrane. A wet transfer system is recommended for optimal transfer of phosphorylated proteins.
-
-
Immunoblotting for p-ERK:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[6]
-
Incubate the membrane with the primary antibody against p-ERK (e.g., rabbit anti-p-ERK1/2) diluted in 5% BSA in TBST. A common starting dilution is 1:1000.[8] Incubate overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk in TBST (a common dilution is 1:2000 to 1:5000) for 1 hour at room temperature.[6][8]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Immunoblotting for Total ERK:
-
After detecting p-ERK, the membrane can be stripped to probe for total ERK.
-
Wash the membrane in TBST.
-
Incubate the membrane in a mild stripping buffer for 10-20 minutes at room temperature.
-
Wash the membrane extensively with TBST (at least 3-4 times for 5 minutes each).
-
Block the membrane again with 5% non-fat dry milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against total ERK diluted in 5% non-fat dry milk in TBST (a common starting dilution is 1:1000) overnight at 4°C.[8]
-
Repeat the washing, secondary antibody incubation, and detection steps as described for p-ERK.
-
Data Presentation and Analysis
The intensity of the bands corresponding to p-ERK and total ERK should be quantified using densitometry software (e.g., ImageJ). The ratio of the p-ERK signal to the total ERK signal is then calculated for each sample. This normalization accounts for any variations in protein loading. The results can be presented in a table for clear comparison between different treatment conditions.
| Treatment Group | Pimasertib Conc. (nM) | p-ERK Band Intensity | Total ERK Band Intensity | p-ERK / Total ERK Ratio |
| Vehicle Control | 0 | Value | Value | Value |
| Pimasertib | 10 | Value | Value | Value |
| Pimasertib | 100 | Value | Value | Value |
| Pimasertib | 1000 | Value | Value | Value |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p-ERK signal | Inactive p-ERK antibody; Insufficient protein loading; Inefficient transfer. | Use a fresh antibody aliquot; Increase protein load; Optimize transfer conditions. |
| High background | Insufficient blocking; Insufficient washing; Antibody concentration too high. | Increase blocking time; Increase wash duration/frequency; Optimize antibody dilution. |
| Multiple non-specific bands | Antibody cross-reactivity; Protein degradation. | Use a more specific antibody; Ensure protease inhibitors are fresh and used at the correct concentration. |
| Signal for total ERK is also decreased after stripping | Harsh stripping conditions leading to protein loss. | Use a milder stripping buffer or reduce stripping time; Run parallel gels for p-ERK and total ERK. |
Conclusion
This application note provides a detailed and robust protocol for the Western blot analysis of p-ERK levels in response to this compound treatment. By following these guidelines, researchers can obtain reliable and reproducible data to assess the pharmacodynamic effects of MEK inhibitors on the MAPK/ERK signaling pathway. Careful attention to detail, particularly in sample preparation and antibody selection, is crucial for the success of this assay.
References
- 1. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad.com [bio-rad.com]
- 4. Phospho-ERK1/2 (P44-MAPK) (Thr202, Tyr204) Polyclonal Antibody (602-310) [thermofisher.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TBST - Wikipedia [en.wikipedia.org]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. old.57357.org [old.57357.org]
- 12. nsjbio.com [nsjbio.com]
Application Notes and Protocols for Pimasertib Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Pimasertib (AS703026), a selective MEK1/2 inhibitor, in various mouse models of cancer. The following protocols are based on established preclinical studies and are intended to guide researchers in designing their own in vivo experiments.
Mechanism of Action: The RAS/RAF/MEK/ERK Signaling Pathway
Pimasertib is an orally bioavailable, potent, and selective, ATP non-competitive small-molecule inhibitor of MEK1 and MEK2.[1] MEK1 and MEK2 are dual-specificity threonine/tyrosine kinases that are central components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently upregulated in a variety of cancers, leading to increased cell proliferation and survival. By inhibiting MEK1/2, Pimasertib blocks the phosphorylation and activation of ERK1/2, thereby inhibiting the downstream signaling cascade that promotes tumor growth.[2][3]
References
Application Notes and Protocols for Cell Viability Assay in Pimasertib Hydrochloride Sensitivity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimasertib Hydrochloride (AS-703026, MSC1936369B) is a potent and highly selective, orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (MEK1/2).[1][2][3][4][5] MEK1/2 are dual-specificity threonine/tyrosine kinases that are key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] This pathway is frequently dysregulated in various cancers, making MEK an attractive target for therapeutic intervention.[3] Pimasertib binds to an allosteric site on MEK1/2, preventing the activation of downstream effector proteins like ERK1/2, which in turn can inhibit tumor cell proliferation and induce apoptosis.[1][2][4]
These application notes provide detailed protocols for assessing the sensitivity of cancer cell lines to this compound using two common cell viability assays: the MTT assay, which measures metabolic activity, and the Caspase-Glo® 3/7 Assay, which quantifies apoptosis.
Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, differentiation, and survival. Pimasertib acts by inhibiting MEK1/2, thereby blocking the downstream signaling to ERK and subsequent cellular responses.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Two primary methods for assessing cell viability in response to this compound treatment are presented below. The choice of assay can depend on the specific research question, with the MTT assay providing a measure of overall metabolic activity and the Caspase-Glo® 3/7 assay offering a more specific measurement of apoptosis induction.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product.[6][7][8] The amount of formazan produced is proportional to the number of viable cells.[6][9]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[10]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[6][9]
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[7][9]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9][10]
-
Mix thoroughly by pipetting up and down.
-
Incubate the plate for an additional 4 hours at 37°C or overnight in a humidified atmosphere to ensure complete solubilization of the formazan.[7]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]
-
Protocol 2: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, which are key effector caspases in the apoptotic pathway.[11][12] The assay provides a proluminescent substrate that is cleaved by active caspases 3/7, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[11][12]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay kit (e.g., from Promega)
-
Luminometer
Experimental Workflow:
Caption: Workflow for the Caspase-Glo® 3/7 assay.
Procedure:
-
Cell Seeding:
-
Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with various concentrations of the compound and include appropriate controls (vehicle and no-treatment).
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Caspase-Glo® 3/7 Assay:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[12]
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.[12]
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[12]
-
Mix the contents of the wells on a plate shaker at low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.[12]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Data Presentation
The results of the cell viability assays can be summarized in the following tables. The half-maximal inhibitory concentration (IC50) values should be calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).
Table 1: Cell Viability (MTT Assay) after this compound Treatment
| Cell Line | Treatment Duration (hours) | Pimasertib HCl Concentration (µM) | % Viability (Mean ± SD) | IC50 (µM) |
| Cell Line A | 48 | 0 (Vehicle) | 100 ± 5.2 | |
| 0.01 | 92.1 ± 4.5 | |||
| 0.1 | 75.3 ± 6.1 | |||
| 1 | 51.2 ± 3.8 | |||
| 10 | 25.6 ± 2.9 | |||
| 100 | 10.1 ± 1.5 | |||
| Cell Line B | 48 | 0 (Vehicle) | 100 ± 6.8 | |
| 0.01 | 98.5 ± 5.9 | |||
| 0.1 | 88.2 ± 7.3 | |||
| 1 | 65.4 ± 4.2 | |||
| 10 | 40.1 ± 3.5 | |||
| 100 | 18.7 ± 2.1 |
Table 2: Apoptosis Induction (Caspase-Glo® 3/7 Assay) after this compound Treatment
| Cell Line | Treatment Duration (hours) | Pimasertib HCl Concentration (µM) | Relative Luminescence Units (RLU) (Mean ± SD) | Fold Change vs. Vehicle |
| Cell Line A | 24 | 0 (Vehicle) | 1500 ± 120 | 1.0 |
| 0.1 | 2500 ± 210 | 1.7 | ||
| 1 | 7500 ± 650 | 5.0 | ||
| 10 | 15000 ± 1100 | 10.0 | ||
| Cell Line B | 24 | 0 (Vehicle) | 1200 ± 90 | 1.0 |
| 0.1 | 1800 ± 150 | 1.5 | ||
| 1 | 4800 ± 410 | 4.0 | ||
| 10 | 9600 ± 820 | 8.0 |
Conclusion
The provided protocols offer robust methods for determining the sensitivity of cancer cell lines to this compound. The MTT assay is a reliable method for assessing overall cell viability, while the Caspase-Glo® 3/7 assay provides specific insights into the induction of apoptosis. Consistent and well-documented experimental procedures, along with clear data presentation, are crucial for the accurate evaluation of the therapeutic potential of MEK inhibitors like this compound.
References
- 1. Pimasertib | C15H15FIN3O3 | CID 44187362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pimasertib - My Cancer Genome [mycancergenome.org]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 12. ulab360.com [ulab360.com]
Application Notes and Protocols: Synergistic Inhibition of Lymphoma Cell Lines with Pimasertib Hydrochloride and BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell lymphomas are a group of hematological malignancies characterized by the abnormal proliferation of B-lymphocytes. Key survival pathways in these cancers often involve the B-cell receptor (BCR) and the mitogen-activated protein kinase (MAPK) signaling cascades. The Bruton's tyrosine kinase (BTK) is a critical component of the BCR pathway, and its inhibition has proven to be an effective therapeutic strategy.[1][2] Pimasertib hydrochloride is a potent and selective inhibitor of MEK1/2, key kinases in the MAPK pathway.[3] Preclinical studies have demonstrated a strong synergistic anti-tumor effect when combining Pimasertib with BTK inhibitors in various lymphoma cell lines, offering a promising therapeutic approach for aggressive lymphomas.[4][5]
These application notes provide a summary of the preclinical data and detailed protocols for evaluating the synergistic effects of Pimasertib and BTK inhibitors in lymphoma cell lines.
Data Presentation
The combination of Pimasertib with BTK inhibitors, such as Ibrutinib and Zanubrutinib, has shown significant synergy across a panel of lymphoma cell lines, particularly in Diffuse Large B-cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL). The synergistic effect is quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effects of Pimasertib and Ibrutinib in Lymphoma Cell Lines [5]
| Cell Line | Histology | Median Combination Index (CI) |
| OCI-Ly10 | ABC-DLBCL | 0.32 |
| TMD8 | ABC-DLBCL | 0.63 |
| DOHH2 | GCB-DLBCL | 0.66 |
| RCK8 | GCB-DLBCL | 0.87 |
| REC1 | MCL | 0.2 |
| JEKO1 | MCL | 0.2 |
Table 2: Synergistic Effects of Pimasertib and Zanubrutinib in Lymphoma Cell Lines
| Cell Line | Histology | Median Combination Index (CI) | 95% CI |
| OCI-Ly-10 | ABC DLBCL | 0.41 | 0.35-0.43 |
| SUDHL-2 | ABC DLBCL | 0.62 | 0.39-0.76 |
| TMD8 | ABC DLBCL | 0.71 | 0.62-0.81 |
| JEKO-1 | MCL | 0.11 | 0.09-0.17 |
| REC1 | MCL | 0.54 | 0.43-0.63 |
Signaling Pathways and Mechanism of Action
The synergistic effect of combining Pimasertib and a BTK inhibitor stems from the simultaneous blockade of two critical pro-survival signaling pathways in lymphoma cells.
Experimental Workflow
A general workflow for assessing the synergy between Pimasertib and a BTK inhibitor is outlined below.
Experimental Protocols
Cell Culture and Seeding
-
Cell Lines:
-
ABC-DLBCL: OCI-Ly10, TMD8
-
GCB-DLBCL: DOHH2, RCK8
-
MCL: REC1, JEKO1
-
-
Culture Medium: RPMI-1640 supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Seeding Density: Seed cells in 96-well plates at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.
Drug Preparation and Treatment
-
Stock Solutions: Prepare 10 mM stock solutions of this compound and the BTK inhibitor (e.g., Ibrutinib) in DMSO. Store at -20°C.
-
Drug Dilutions: On the day of the experiment, prepare serial dilutions of each drug in culture medium. For combination treatments, prepare a matrix of concentrations based on the IC50 values of the individual drugs.
-
Treatment: Add the drug solutions to the seeded cells. For single-agent controls, add the respective drug. For combination wells, add both drugs. Include a vehicle control (DMSO) at the highest concentration used.
Cell Viability Assay (MTT/MTS Assay)
This protocol is adapted for suspension lymphoma cells.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
-
Procedure:
-
After 48-72 hours of drug incubation, add 10-20 µL of MTT (5 mg/mL) or MTS solution to each well.
-
Incubate the plates for 2-4 hours at 37°C in a humidified incubator.
-
For the MTT assay, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each drug alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
-
Procedure:
-
After drug treatment, harvest the cells by centrifugation (300 x g for 5 minutes).
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis
This technique is used to assess the on-target effects of the inhibitors on their respective signaling pathways.
-
Procedure:
-
Cell Lysis: After drug treatment for the desired time (e.g., 24 hours), harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Cleaved PARP
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Densitometric analysis can be performed to quantify the changes in protein expression levels relative to the loading control.
Conclusion
The combination of this compound and BTK inhibitors demonstrates significant synergistic anti-tumor activity in preclinical models of B-cell lymphomas. The provided protocols offer a framework for researchers to further investigate this promising therapeutic strategy. Careful optimization of experimental conditions for specific cell lines and drug concentrations is recommended to ensure robust and reproducible results.
References
- 1. Combination of the MEK inhibitor pimasertib with BTK or PI3K-delta inhibitors is active in preclinical models of aggressive lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medium.com [medium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Synergistic Inhibition of Ovarian Cancer Cell Growth with Pimasertib Hydrochloride and PI3K Inhibitors: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Ovarian cancer is a leading cause of gynecologic cancer-related mortality, often characterized by dysregulation of critical signaling pathways. The Ras/Raf/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways are frequently activated in ovarian cancer, contributing to cell proliferation, survival, and therapeutic resistance. Pimasertib Hydrochloride, a potent and selective MEK1/2 inhibitor, and various PI3K inhibitors are under investigation for their anti-tumor activities. This document outlines the synergistic effects of combining this compound with PI3K inhibitors in ovarian cancer cells and provides detailed protocols for assessing this synergy. Preclinical studies have demonstrated that dual inhibition of the MAPK and PI3K pathways can lead to enhanced anti-tumor effects, including synergistic inhibition of cell growth and induction of apoptosis in ovarian cancer cell lines.[1][2][3][4]
Introduction
The mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) signaling cascades are crucial for regulating normal cell physiology.[5] In many ovarian cancers, these pathways are aberrantly activated, promoting uncontrolled cell growth and survival.[6][7] Pimasertib, a second-generation MEK inhibitor, blocks signaling through the MAPK pathway.[1] PI3K inhibitors, on the other hand, target the PI3K/AKT/mTOR pathway. Due to the significant crosstalk and compensatory activation between these two pathways, simultaneously inhibiting both with Pimasertib and a PI3K inhibitor presents a rational and promising therapeutic strategy.[2][8] Studies have shown that this combination can result in synergistic cytotoxicity in various ovarian cancer cell lines, including mucinous ovarian carcinoma.[1][3][9] This approach may overcome resistance mechanisms that limit the efficacy of single-agent therapies.[4][10][11]
Data Presentation
The synergistic effects of combining this compound and a PI3K/mTOR inhibitor (SAR245409/voxtalisib) have been quantitatively assessed in ovarian mucinous carcinoma (OMC) cell lines. The combination index (CI), calculated using the Chou-Talalay method, is a standard measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Ovarian Cancer Cell Line | Pimasertib (30 nM) + SAR245409 Combination Index (CI) | Effect | Reference |
| OMC Cell Lines (6 total) | 0.03–0.5 | Synergistic Inhibition of Cell Growth | [1][3] |
Further studies have shown that this combination also markedly increases apoptosis and decreases the S phase population in the cell cycle in cell lines such as MCAS, OAW42, and JHOM-2B.[1]
Signaling Pathways and Experimental Workflow
PI3K/AKT and MAPK Signaling Pathways
The diagram below illustrates the PI3K/AKT and MAPK signaling pathways, highlighting the points of inhibition by a PI3K inhibitor and Pimasertib (MEK inhibitor), respectively. The crosstalk between these pathways underscores the rationale for dual inhibition.
Caption: PI3K/AKT and MAPK signaling pathways and points of inhibition.
Experimental Workflow for Synergy Analysis
The following diagram outlines the typical workflow for assessing the synergistic effects of Pimasertib and a PI3K inhibitor in ovarian cancer cell lines.
Caption: Workflow for synergy analysis of drug combinations.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining cell viability following treatment with this compound and a PI3K inhibitor.
Materials:
-
Ovarian cancer cell lines (e.g., SKOV3, OVCAR3, A2780)[12]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO)
-
PI3K Inhibitor (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[14]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed ovarian cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.[12] Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Prepare serial dilutions of Pimasertib and the PI3K inhibitor in complete growth medium. For combination treatments, prepare a matrix of concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the drugs (single agents or combination) or DMSO as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[12]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[14]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance at 450 nm or 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values for each drug and calculate the Combination Index (CI) using software like CompuSyn.[15]
Protocol 2: Western Blot Analysis for Pathway Inhibition
This protocol is to assess the inhibition of the MAPK and PI3K pathways by analyzing the phosphorylation status of key proteins like ERK and AKT.
Materials:
-
6-well plates
-
Treated cell lysates (from cells treated as in Protocol 1 but in larger vessels)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK, anti-phospho-AKT (p-AKT), anti-total-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)[16][17]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After drug treatment for the desired time (e.g., 24 hours), wash cells with ice-cold PBS and lyse them with RIPA buffer.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Gel Electrophoresis: Load 20-50 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[19]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C with gentle shaking.[16]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[16]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., diluted 1:2000 in blocking buffer) for 1 hour at room temperature.[16]
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels to determine the extent of pathway inhibition.
Conclusion
The combination of this compound and PI3K inhibitors demonstrates significant synergistic anti-tumor effects in preclinical models of ovarian cancer.[1][3][4] The provided protocols offer a framework for researchers to investigate this synergy in various ovarian cancer cell lines. By simultaneously targeting the MAPK and PI3K pathways, this combination therapy holds promise as a potential strategy to overcome drug resistance and improve outcomes for ovarian cancer patients. Further in vivo studies are warranted to validate these findings.[1]
References
- 1. Synergistic antitumor effects of combination PI3K/mTOR and MEK inhibition (SAR245409 and pimasertib) in mucinous ovarian carcinoma cells by fluorescence resonance energy transfer imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synergistic antitumor effects of combination PI3K/mTOR and MEK inhibition (SAR245409 and pimasertib) in mucinous ovarian carcinoma cells by fluorescence resonance energy transfer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic inhibition of ovarian cancer cell growth by combining selective PI3K/mTOR and RAS/ERK pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. PI3K Inhibitor D-116883 is Effective in In Vitro Models of Ovarian Cancer | Anticancer Research [ar.iiarjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. The Anti-Proliferative Effect of PI3K/mTOR and ERK Inhibition in Monolayer and Three-Dimensional Ovarian Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. New Precision Medicine Approach Identifies a Promising Ovarian Cancer Treatment | Sandra and Edward Meyer Cancer Center [meyercancer.weill.cornell.edu]
- 12. 2. Cell viability assay using ovarian cancer cell lines [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Drug synergy testing in cell lines [bio-protocol.org]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubcompare.ai [pubcompare.ai]
- 19. researchgate.net [researchgate.net]
Application Note: Quantifying Pimasertib Hydrochloride-Induced Apoptosis Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pimasertib Hydrochloride (AS703026 / MSC1936369B) is a potent, selective, and orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1/2).[1][2] As key components of the RAS/RAF/MEK/ERK signaling cascade, MEK1/2 are often constitutively activated in various human cancers, leading to uncontrolled cell proliferation and survival.[2] By inhibiting MEK, Pimasertib blocks the phosphorylation of ERK1/2, thereby impeding downstream signaling that promotes cell growth and survival.[3] This inhibition can lead to cell cycle arrest and induction of apoptosis, making Pimasertib a subject of interest in oncology research.[4]
This application note provides a detailed protocol for the analysis of apoptosis in cancer cells exposed to this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. It includes methodologies for cell treatment, staining, data acquisition, and analysis, along with representative data and visualizations of the key signaling pathway and experimental workflow.
Mechanism of Action: The RAS/RAF/MEK/ERK Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Pimasertib acts by selectively inhibiting MEK1/2, thereby preventing the phosphorylation and activation of ERK1/2. This blockade halts the downstream signaling cascade that ultimately drives tumor cell proliferation and survival.
Data Presentation: Dose-Dependent Induction of Apoptosis
The following table summarizes representative quantitative data from a flow cytometry experiment assessing apoptosis in a KRAS-mutant colorectal cancer cell line (e.g., HCT116) following a 48-hour exposure to this compound. The data illustrates a clear dose-dependent increase in both early and late apoptotic cell populations.
| Pimasertib Conc. (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic (%) (Annexin V+ / PI-) | Late Apoptotic / Necrotic (%) (Annexin V+ / PI+) | Total Apoptotic (%) |
| 0 (Vehicle Control) | 92.5 ± 2.1 | 3.5 ± 0.8 | 2.0 ± 0.5 | 5.5 |
| 10 | 85.1 ± 3.0 | 8.2 ± 1.5 | 4.7 ± 0.9 | 12.9 |
| 30 | 71.3 ± 2.5 | 15.6 ± 2.2 | 11.1 ± 1.8 | 26.7 |
| 100 | 54.6 ± 4.1 | 24.8 ± 3.3 | 18.6 ± 2.5 | 43.4 |
| 300 | 35.2 ± 3.8 | 30.1 ± 4.0 | 32.7 ± 3.1 | 62.8 |
Note: Data are presented as mean ± standard deviation and are illustrative of typical results for sensitive cell lines.
Experimental Protocols
This section provides a detailed methodology for assessing apoptosis induced by Pimasertib using the Annexin V/Propidium Iodide assay.
Cell Culture and Pimasertib Treatment
-
Cell Seeding: Seed cancer cells (e.g., HCT116, A375) in 6-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvesting. For example, seed 2.5 x 10⁵ cells per well.
-
Incubation: Culture the cells for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Pimasertib Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 30, 100, 300 nM). Include a vehicle control (DMSO) at a concentration equivalent to the highest Pimasertib dose.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Pimasertib or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
Annexin V and Propidium Iodide (PI) Staining
This protocol is based on commercially available Annexin V-FITC/PI apoptosis detection kits.
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (which contains floating apoptotic cells) into a 15 mL conical tube.
-
Wash the adherent cells once with PBS (calcium and magnesium-free).
-
Trypsinize the cells and add them to the corresponding 15 mL tube containing the collected medium.
-
For suspension cells, simply collect the cells into a 15 mL conical tube.
-
-
Centrifugation: Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS. Centrifuge after each wash.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Determine the cell density and adjust the concentration to 1-5 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1-5 x 10⁵ cells) to a 5 mL flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or another fluorochrome conjugate).
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the tubes.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after staining.
-
Analysis: Analyze the samples by flow cytometry immediately (within 1 hour).
Flow Cytometry Analysis
-
Instrument Setup: Use a flow cytometer equipped with a 488 nm laser for excitation. Set up emission filters to detect FITC (typically ~530/30 nm) and PI (typically >670 nm).
-
Controls for Compensation:
-
Unstained Cells: To set the baseline fluorescence.
-
Annexin V-FITC only: For compensation of FITC signal into the PI channel.
-
PI only: For compensation of PI signal into the FITC channel.
-
-
Data Acquisition: Acquire data for at least 10,000 events per sample.
-
Gating Strategy:
-
Create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
From the gated population, create a dot plot of FITC (Annexin V) vs. PI.
-
Establish quadrants to differentiate between cell populations:
-
Lower-Left (Annexin V- / PI-): Viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often a small population).
-
-
Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for analyzing Pimasertib-induced apoptosis.
Conclusion
The Annexin V/PI flow cytometry assay is a robust and quantitative method for evaluating the pro-apoptotic effects of the MEK1/2 inhibitor this compound. This application note provides a comprehensive protocol and the necessary context for researchers to effectively design, execute, and interpret experiments aimed at characterizing the apoptotic response of cancer cells to Pimasertib treatment. The dose-dependent increase in apoptotic cells following exposure confirms the drug's mechanism of action and provides a framework for its further investigation in cancer research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Oral MEK1/2 Inhibitor Pimasertib: A Phase I Trial in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of pimasertib, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in pimasertib-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Pimasertib Hydrochloride solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with Pimasertib Hydrochloride in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound is generally soluble in DMSO at high concentrations. Different suppliers report slightly different values, but the consensus is a high degree of solubility. For instance, some datasheets indicate a solubility of ≥ 100 mg/mL, while others state 86 mg/mL.[1][2] It is crucial to consult the certificate of analysis provided with your specific batch for the most accurate solubility information.
Q2: I am observing incomplete dissolution or precipitation of this compound in DMSO. What are the common causes?
A2: Several factors can contribute to solubility issues with this compound in DMSO:
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Hygroscopic DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] The presence of water in the DMSO can significantly decrease the solubility of this compound.
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Compound Purity and Form: The purity of the compound and whether it is the free base or a salt form (hydrochloride) can affect solubility.
-
Temperature: Dissolution can be temperature-dependent. Room temperature may not always be sufficient for rapid and complete dissolution of high concentrations.
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Equilibrium Time: The compound may require more time to fully dissolve, especially at higher concentrations.
Q3: How should I properly store this compound and its DMSO stock solutions?
A3: For long-term storage of the powder, it is recommended to keep it at -20°C for up to 3 years or at 4°C for up to 2 years.[3] Once dissolved in DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[3]
Troubleshooting Guide
This guide provides a step-by-step approach to resolving common solubility problems encountered with this compound in DMSO.
Problem: Precipitate observed in the DMSO stock solution.
This workflow outlines the steps to diagnose and resolve precipitation in your this compound DMSO stock solution.
Caption: Troubleshooting workflow for precipitate in DMSO stock.
Problem: The compound does not fully dissolve when preparing the stock solution.
This decision tree helps you to systematically address issues with the initial dissolution of this compound in DMSO.
Caption: Decision tree for initial dissolution problems.
Quantitative Data Summary
The following table summarizes the key quantitative information for Pimasertib and its hydrochloride salt.
| Property | Pimasertib | This compound | Reference(s) |
| Molecular Formula | C₁₅H₁₅FIN₃O₃ | C₁₅H₁₆ClFIN₃O₃ | [4][5] |
| Molecular Weight | ~431.20 g/mol | ~467.66 g/mol | [4][5] |
| Solubility in DMSO | ≥ 100 mg/mL (≥ 231.91 mM) | 86 mg/mL (~183.9 mM) | [1][2] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | -20°C for 3 years; 4°C for 2 years | [3] |
| Storage (DMSO Stock) | -80°C for 6 months; -20°C for 1 month | -80°C for 6 months; -20°C for 1 month | [3] |
Note: The reported solubility can vary between batches and suppliers. Always refer to the product-specific documentation.
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Preparation:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Use a fresh, unopened bottle of anhydrous, high-purity DMSO.
-
-
Calculation:
-
Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Use the molecular weight of this compound (~467.66 g/mol ) for accurate molarity calculations.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution for 2-5 minutes to facilitate dissolution.
-
-
Troubleshooting Dissolution:
-
If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 10-15 minutes.
-
Alternatively, or in combination with warming, place the vial in an ultrasonic bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Signaling Pathway
Pimasertib is a selective inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[4][6][7] This pathway is crucial for regulating cell proliferation, survival, and differentiation.[4][6][7]
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Pimasertib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Pimasertib | C15H15FIN3O3 | CID 44187362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C15H16ClFIN3O3 | CID 52918382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Pimasertib HCl | TargetMol [targetmol.com]
Technical Support Center: Overcoming Pimasertib Hydrochloride Resistance in Lung Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Pimasertib Hydrochloride in lung cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, selective, small-molecule inhibitor of MEK1 and MEK2 (MEK1/2).[1] It functions by binding to and inhibiting the activity of MEK1/2, which are key kinases in the RAS/RAF/MEK/ERK signaling pathway.[1] This inhibition prevents the phosphorylation and activation of ERK1/2, ultimately leading to a decrease in tumor cell proliferation and survival.[1]
Q2: What are the primary mechanisms of resistance to Pimasertib in lung cancer cell lines?
Resistance to Pimasertib, and MEK inhibitors in general, can be broadly categorized as intrinsic (pre-existing) or acquired (developing after treatment). The most common mechanisms involve:
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Activation of bypass signaling pathways: The most frequently observed mechanism is the activation of the PI3K/AKT/mTOR pathway.[1] This allows cancer cells to circumvent the MEK blockade and maintain pro-survival signals.
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Reactivation of the MAPK pathway: Resistance can also arise from the reactivation of the MAPK pathway itself, either through upstream alterations or downstream modifications. This can be driven by mutations or overexpression of other signaling molecules.
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Upregulation of Receptor Tyrosine Kinases (RTKs): Feedback mechanisms can lead to the upregulation and activation of RTKs such as EGFR and FGFR1, which in turn reactivate the MAPK and/or PI3K/AKT pathways.
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Expression of alternative kinases: Increased expression of kinases like COT (also known as Tpl2 or MAP3K8) can activate ERK signaling independently of RAF, thereby bypassing MEK inhibition.[2][3][4]
Q3: How can I determine if my lung cancer cell line is resistant to Pimasertib?
Resistance is typically defined by a significantly higher half-maximal inhibitory concentration (IC50) value for cell growth inhibition compared to sensitive cell lines. For instance, some studies have classified cancer cell lines as pimasertib-sensitive if their IC50 for cell growth inhibition is around 0.001 µM, while resistant lines have much higher IC50 values.[1]
Q4: What are the general strategies to overcome Pimasertib resistance?
The primary strategy is to use combination therapies that target both the MEK pathway and the identified resistance mechanism. Common approaches include:
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Dual blockade of MAPK and PI3K/AKT/mTOR pathways: Combining Pimasertib with a PI3K inhibitor (PI3Ki) or a dual PI3K/mTOR inhibitor has shown synergistic effects in Pimasertib-resistant lung cancer cells.[1]
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Co-inhibition of MEK and other kinases: For resistance driven by specific kinase upregulation, combining Pimasertib with inhibitors of those kinases (e.g., multi-targeted kinase inhibitors like sorafenib) can be effective.[1]
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, MTS)
Q: My MTT assay shows high background absorbance in the control wells (media only). What could be the cause and how can I fix it?
A: High background in an MTT assay can be due to several factors:
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Contamination: The culture medium may be contaminated with reducing agents, or there could be microbial contamination.
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Solution: Use fresh, sterile reagents and media. Consider using a medium without phenol red, as it can sometimes interfere with the assay.
-
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MTT solution degradation: The MTT solution may have degraded over time.
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Solution: Prepare fresh MTT solution for each experiment and protect it from light.
-
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Instrumental error: The plate reader may not be calibrated correctly.
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Solution: Ensure the plate reader is properly calibrated and subtract the background absorbance from a blank well containing only media and the MTT solvent.[5]
-
Q: I am observing high variability between my technical replicates in the MTT assay. What are the possible reasons and solutions?
A: High variability can stem from:
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Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results.
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Solution: Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for consistency. Visually inspect the plate after seeding to confirm even distribution.
-
-
Edge effects: Wells on the outer edges of the 96-well plate are prone to evaporation, leading to altered cell growth and drug concentrations.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to maintain humidity within the plate.[6]
-
-
Incomplete formazan solubilization: If the formazan crystals are not fully dissolved, the absorbance readings will be inaccurate.
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Solution: Ensure complete mixing after adding the solubilization buffer. An orbital shaker can be used for this purpose.
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Western Blotting
Q: I am not detecting a signal for phosphorylated ERK (p-ERK) after Pimasertib treatment, but I see a band for total ERK. What is the problem?
A: This is the expected result if the Pimasertib treatment is effective, as it inhibits the phosphorylation of ERK. However, if you are expecting to see a baseline level of p-ERK in your untreated control and it's absent, consider the following:
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Low protein expression: The basal level of p-ERK in your cell line might be very low.
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Solution: Increase the amount of protein loaded onto the gel (at least 20-30 µg of whole-cell extract is recommended).[7] You can also try stimulating the cells with a growth factor (e.g., EGF) to induce ERK phosphorylation in your positive control.
-
-
Phosphatase activity: Phosphatases in your cell lysate may have dephosphorylated p-ERK.
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Solution: Always include phosphatase inhibitors in your lysis buffer and keep the samples on ice.[8]
-
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Antibody issues: The primary antibody for p-ERK may not be working correctly.
-
Solution: Use a fresh aliquot of the antibody and ensure it has been stored correctly. Include a positive control lysate from a cell line known to have high p-ERK levels.
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Q: My Western blot for p-AKT shows a weak or no signal, even in the resistant cells where I expect it to be high.
A: Several factors could contribute to a weak p-AKT signal:
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Suboptimal antibody dilution: The primary antibody concentration may not be optimal.
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Solution: Titrate the primary antibody to determine the optimal concentration for your experimental conditions.
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Insufficient protein loading: The amount of protein loaded may be too low to detect the target.
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Solution: Increase the protein concentration per lane.
-
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Inefficient protein transfer: The transfer of high molecular weight proteins like p-AKT might be incomplete.
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Solution: Optimize the transfer time and voltage. A wet transfer system is often more efficient for larger proteins.[9]
-
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Blocking buffer interference: Some blocking agents, like non-fat dry milk, can mask certain epitopes.
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Solution: Try switching to a different blocking agent, such as bovine serum albumin (BSA).[7]
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Data Presentation
Table 1: IC50 Values of Pimasertib in Lung Cancer Cell Lines
| Cell Line | Classification | Pimasertib IC50 (µM) | Reference |
| H1975 | Pimasertib-resistant | >1 | [1] |
| Other sensitive lines | Pimasertib-sensitive | ~0.001 | [1] |
Table 2: Combination Index (CI) Values for Pimasertib with Other Inhibitors in Pimasertib-Resistant Lung Cancer Cell Lines
| Cell Line | Combination | Combination Index (CI) | Interpretation | Reference |
| H1975 | Pimasertib + PI3K inhibitor | < 1 | Synergy | [1] |
| H1975 | Pimasertib + Everolimus (mTOR inhibitor) | < 1 | Synergy | [1] |
| H1975 | Pimasertib + Sorafenib | < 1 | Synergy | [1] |
| H1975 | Pimasertib + Regorafenib | < 1 | Synergy | [1] |
Note: A Combination Index (CI) < 1 indicates a synergistic effect, CI = 1 indicates an additive effect, and CI > 1 indicates an antagonistic effect.[10][11]
Experimental Protocols
Cell Viability (MTT) Assay
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Cell Seeding: Seed lung cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
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Drug Treatment: Replace the medium with fresh medium containing various concentrations of Pimasertib, the combination drug, or the vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
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MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[5]
Western Blotting for p-ERK and p-AKT
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Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
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Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: The MAPK signaling pathway and the inhibitory action of Pimasertib on MEK1/2.
Caption: Key resistance pathways to Pimasertib, including PI3K/AKT/mTOR activation and COT-mediated MEK activation.
Caption: A generalized experimental workflow for studying Pimasertib resistance.
References
- 1. Antitumor activity of pimasertib, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in pimasertib-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. COT/MAP3K8 drives resistance to RAF inhibition through MAP kinase pathway reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COT drives resistance to RAF inhibition through MAP kinase pathway reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
Optimizing Pimasertib Hydrochloride concentration for maximum MEK inhibition
Welcome to the technical support center for Pimasertib hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments for maximum MEK inhibition. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in a question-and-answer format.
Q1: I am not observing the expected level of MEK inhibition in my cell line. What are the possible causes and solutions?
A1: Several factors can contribute to a lack of MEK inhibition. Consider the following troubleshooting steps:
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Compound Integrity and Storage: Ensure your this compound has been stored correctly. As a powder, it should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to one year.[1][2] Avoid repeated freeze-thaw cycles of stock solutions.[1][3]
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Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to Pimasertib. IC50 values can range from low nanomolar to micromolar concentrations.[1][4][5] Verify the known sensitivity of your cell line or perform a dose-response experiment to determine the optimal concentration.
-
Experimental Protocol: Review your experimental protocol, paying close attention to incubation times and concentrations. Ensure that the final concentration of the vehicle (e.g., DMSO) is not exceeding 0.1%, as higher concentrations can be toxic to cells.[3]
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Cellular Resistance Mechanisms: The target cells may have intrinsic or acquired resistance to MEK inhibitors. This can be due to upregulation of bypass signaling pathways, such as the PI3K/AKT/mTOR pathway.[6] Consider combination therapies to overcome resistance.[6][7]
Q2: I am observing significant cell toxicity at concentrations where I expect to see specific MEK inhibition. How can I address this?
A2: Distinguishing specific anti-proliferative effects from general cytotoxicity is crucial.
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Optimize Concentration and Incubation Time: Reduce the concentration of Pimasertib and/or shorten the incubation time. A time-course experiment can help identify a window where MEK inhibition is observed without significant cell death.
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Assess Off-Target Effects: While Pimasertib is a highly selective MEK1/2 inhibitor, off-target effects can occur at higher concentrations.[8] If possible, use a rescue experiment by adding a downstream effector of the MEK pathway to see if the toxic effects can be reversed.
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Vehicle Control: Ensure that the vehicle (e.g., DMSO) concentration is not contributing to the toxicity. Run a vehicle-only control at the same concentration used in your Pimasertib-treated samples.
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Cell Health: Ensure your cells are healthy and in the exponential growth phase before starting the experiment. Stressed or overly confluent cells can be more sensitive to treatment.
Q3: I am having trouble dissolving this compound. What is the recommended procedure?
A3: this compound has low solubility in aqueous media.[3]
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Recommended Solvent: For in vitro experiments, DMSO is the recommended solvent. Pimasertib is soluble in DMSO at concentrations of ≥ 100 mg/mL (231.91 mM).[9] For animal studies, specific formulations with solvents like PEG300, Tween-80, and saline or corn oil are recommended.[1][10]
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Stock Solution Preparation: To prepare a stock solution, dissolve the this compound powder in fresh, anhydrous DMSO.[10] Sonication or gentle heating can aid dissolution if precipitation is observed.[1]
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Working Dilutions: Prepare working dilutions from the stock solution by diluting in your cell culture medium immediately before use. Be aware that the compound may precipitate in aqueous solutions at higher concentrations.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: Pimasertib is an orally bioavailable, highly selective, ATP non-competitive, allosteric inhibitor of MEK1 and MEK2.[1][10] It binds to a specific site on the MEK enzymes, preventing their activation and subsequent phosphorylation of their downstream targets, ERK1 and ERK2.[11] This leads to the inhibition of the RAS/RAF/MEK/ERK signaling pathway, which is often upregulated in cancer and plays a key role in cell proliferation and survival.[2]
Q: What are the typical IC50 values for this compound?
A: The half-maximal inhibitory concentration (IC50) of Pimasertib varies depending on the cell line. For example, in multiple myeloma cell lines, IC50 values range from 5 nM to 2 µM.[5] Specific examples include 5 nM in U266 cells, 10 nM in INA-6 cells, and 200 nM in H929 cells.[1] In some ovarian cancer cell lines, the IC50 can range from 1.0 to >20 µM.[4]
Q: How should I store this compound?
A: As a powder, this compound is stable for up to 3 years when stored at -20°C.[2][9] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 2 years.[1][9]
Q: How can I confirm MEK inhibition in my experiment?
A: The most common method to confirm MEK inhibition is to measure the phosphorylation status of its direct downstream target, ERK1/2. This is typically done by Western blotting using antibodies specific for phosphorylated ERK (p-ERK) and total ERK. A decrease in the p-ERK/total ERK ratio upon treatment with Pimasertib indicates MEK inhibition.
Data Presentation
Table 1: IC50 Values of Pimasertib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| U266 | Multiple Myeloma | 5 | [1][5] |
| INA-6 | Multiple Myeloma | 10 | [1][5] |
| H929 | Multiple Myeloma | 200 | [1] |
| MCAS | Ovarian Mucinous Carcinoma | ~1000 | [4] |
| JHOM-2B | Ovarian Mucinous Carcinoma | ~1000 | [4] |
| OAW42 | Ovarian Mucinous Carcinoma | >20,000 | [4] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 100 mg/mL (231.91 mM) | Recommended for in vitro stock solutions. | [9] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.80 mM) | Formulation for in vivo use. | [1][9] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.80 mM) | Formulation for in vivo use. | [1][9] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.80 mM) | Formulation for in vivo use. | [1][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Bring the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex briefly to mix. If necessary, sonicate or warm the solution gently to ensure complete dissolution.
-
Aliquot the stock solution into smaller working volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Western Blot Analysis of p-ERK Levels
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Cell Seeding and Treatment: Seed cells in a multi-well plate at a density that will allow them to be in the exponential growth phase at the time of treatment. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired duration.
-
Cell Lysis: Aspirate the culture medium and wash the cells once with ice-cold PBS. Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
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Protein Quantification: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
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SDS-PAGE and Western Blotting: Normalize the protein concentrations of all samples. Prepare samples with Laemmli buffer and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-ERK1/2 overnight at 4°C. Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with a primary antibody against total ERK1/2.
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Densitometry Analysis: Quantify the band intensities using image analysis software. Calculate the ratio of p-ERK to total ERK for each sample.
Mandatory Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for suboptimal MEK inhibition with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pimasertib HCl | TargetMol [targetmol.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. researchgate.net [researchgate.net]
- 5. cellagentech.com [cellagentech.com]
- 6. Antitumor activity of pimasertib, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in pimasertib-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination of the MEK inhibitor pimasertib with BTK or PI3K-delta inhibitors is active in preclinical models of aggressive lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of Pimasertib, A Selective MEK1/2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound | C15H16ClFIN3O3 | CID 52918382 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Pimasertib Hydrochloride-Induced Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing toxicities associated with pimasertib hydrochloride in animal models.
Understanding Pimasertib
Pimasertib is an orally bioavailable, selective, small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2][3] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 are often upregulated in various cancer types, making them a critical target for therapeutic intervention.[1][2] Pimasertib binds to an allosteric site on MEK1/2, preventing their activation and downstream signaling, which can inhibit tumor cell proliferation and induce apoptosis.[1][4]
Mechanism of Action: The RAS/RAF/MEK/ERK Signaling Pathway
Caption: Pimasertib inhibits MEK1/2 in the RAS/RAF/MEK/ERK pathway.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with pimasertib in animal models?
A1: Based on clinical and preclinical data, the most common drug-related adverse events are consistent with the MEK inhibitor class effects. These include diarrhea, skin disorders (e.g., rash, acneiform dermatitis), ocular toxicities (e.g., serous retinal detachment), asthenia/fatigue, and peripheral edema.[5][6]
Q2: Are there established dose-limiting toxicities (DLTs) for pimasertib?
A2: In a phase I clinical trial, DLTs were primarily observed at doses of 120 mg/day and higher, and included skin rash/acneiform dermatitis and ocular events like serous retinal detachment.[6] While direct translation of DLTs to animal models requires careful dose adjustments and allometric scaling, these findings highlight the key toxicities to monitor during dose-escalation studies in animals.
Q3: How should pimasertib be formulated for administration in animal models?
A3: Pimasertib is orally bioavailable.[1] For experimental purposes, it can be dissolved in a vehicle such as 2.5% DMSO.[1] It is crucial to establish the stability and homogeneity of the formulation prior to administration.
Troubleshooting Guides
Management of Gastrointestinal Toxicity (Diarrhea)
Issue: Animals exhibit signs of diarrhea (loose, unformed, or watery stools), which can lead to dehydration, weight loss, and discomfort.
Troubleshooting Workflow:
Caption: Workflow for managing pimasertib-induced diarrhea in animal models.
Experimental Protocol: Management of Diarrhea
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Monitoring:
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Cage-side observation twice daily for signs of diarrhea, dehydration (skin tenting, sunken eyes), and general well-being.
-
Record stool consistency daily using a standardized scoring system (e.g., 0=normal, 1=soft, 2=loose, 3=watery).
-
Monitor body weight daily.
-
-
Supportive Care:
-
Hydration: Ensure ad libitum access to drinking water. For moderate to severe diarrhea, provide supplemental hydration with subcutaneous injections of sterile saline or lactated Ringer's solution (5-10 ml/kg, once or twice daily).
-
Anti-diarrheal Medication: For moderate diarrhea (Grade 2), administer loperamide. A suggested starting dose for mice is 1-2 mg/kg orally, every 8-12 hours.[7][8][9][10] The initial dose can be 4mg/kg followed by 2mg/kg after every unformed stool.[10] Adjust dose and frequency based on response.
-
Dietary Support: Provide a highly palatable and digestible diet.
-
-
Dose Modification:
-
For persistent Grade 2 or any Grade 3 diarrhea, consider a dose reduction or temporary discontinuation of pimasertib until resolution.
-
-
Humane Endpoints:
Quantitative Data: Loperamide Dosing for Chemotherapy-Induced Diarrhea
| Species | Route | Loperamide Dosage | Frequency | Reference |
| Human (for comparison) | Oral | Initial: 4 mg, then 2 mg | Every 2-4 hours or after each unformed stool | [7][8] |
| Mouse (adapted) | Oral | 1-2 mg/kg | Every 8-12 hours | Adapted from clinical guidelines |
Management of Dermatological Toxicity (Skin Rash)
Issue: Animals develop skin rashes, which may present as erythema, maculopapular lesions, or acneiform dermatitis, leading to itching, discomfort, and potential secondary infections.
Troubleshooting Workflow:
Caption: Workflow for managing pimasertib-induced skin rash in animal models.
Experimental Protocol: Management of Skin Rash
-
Monitoring:
-
Conduct a thorough visual inspection of the skin and coat at least once a week. Pay close attention to areas with less fur.
-
Document the location, size, and characteristics of any lesions. A simple scoring system can be used (e.g., 0=no rash, 1=mild erythema, 2=moderate erythema with papules, 3=severe rash with ulceration).
-
-
Supportive Care:
-
Topical Treatment: For moderate (Grade 2) rash, apply a thin layer of 1% hydrocortisone cream to the affected area once or twice daily.[13][14] Ensure the animal does not ingest the cream by using an Elizabethan collar if necessary.
-
Environmental Enrichment: Provide soft bedding to minimize irritation.
-
-
Dose Modification:
-
For persistent Grade 2 or any Grade 3 rash, a dose reduction or temporary discontinuation of pimasertib may be necessary.
-
-
Humane Endpoints:
-
Severe, ulcerated, or non-healing skin lesions that cause significant distress or are accompanied by systemic signs of illness.[12]
-
Quantitative Data: Topical Corticosteroid for Dermatitis
| Species | Agent | Concentration | Frequency | Reference |
| Rat | Hydrocortisone cream/ointment | 1% | Once or twice daily | [13] |
| Human (for comparison) | Hydrocortisone cream/ointment | Varies (e.g., 1%) | Once or twice daily | [14][15] |
Management of Ocular Toxicity
Issue: Animals may develop ocular abnormalities, such as serous retinal detachment, which can be asymptomatic or lead to visual impairment.
Troubleshooting Workflow:
Caption: Workflow for managing pimasertib-induced ocular toxicity.
Experimental Protocol: Monitoring for Ocular Toxicity
-
Baseline Examination:
-
Ongoing Monitoring:
-
Perform regular cage-side observations for any signs of ocular discomfort, such as squinting, excessive tearing, or discharge.
-
Conduct follow-up ophthalmological examinations on a regular schedule (e.g., every 2-4 weeks) for animals in the high-dose and control groups.[16] If treatment-related effects are observed, all animals should be examined.[16]
-
-
Management of Findings:
-
If ocular abnormalities are detected, consult with a veterinary ophthalmologist to characterize the findings and determine their severity.
-
Based on the severity and nature of the ocular toxicity, a decision on dose modification or discontinuation of pimasertib should be made.
-
-
Humane Endpoints:
-
Significant vision loss that impairs the animal's ability to find food and water, or severe, painful ocular lesions that do not respond to treatment.
-
Quantitative Data: Pimasertib Dose and Associated Toxicities (from Clinical Trials)
| Pimasertib Dose (in humans) | Common Adverse Events | Reference |
| 1-255 mg/day | Diarrhea, skin disorders, ocular disorders, asthenia/fatigue, peripheral edema | [6] |
| ≥ 120 mg/day | Dose-limiting toxicities: skin rash/acneiform dermatitis, serous retinal detachment | [6] |
| 90 mg daily (in combination) | Diarrhea (75%), fatigue (57%), nausea (50%) | [5] |
Note: These doses are from human clinical trials and are not directly translatable to animal models. They serve to indicate the types of toxicities that may be dose-dependent. Researchers should conduct appropriate dose-range-finding studies in their specific animal models.
General Recommendations for Animal Welfare
-
Regular Monitoring: All animals receiving pimasertib should be monitored at least once daily. This includes assessment of general appearance, behavior, hydration status, and food consumption.
-
Body Weight: Record body weight at least twice weekly. A weight loss of more than 20% from baseline is a common humane endpoint.[11]
-
Humane Endpoints: Establish clear, protocol-specific humane endpoints before the study begins. These should be based on the expected toxicities and may include a combination of clinical signs, weight loss, and behavioral changes.[12][18][19][20]
-
Veterinary Consultation: A veterinarian should be consulted promptly if animals show unexpected or severe signs of toxicity.
By implementing these monitoring and management strategies, researchers can minimize the adverse effects of this compound in animal models, ensuring the welfare of the animals and the integrity of the experimental data.
References
- 1. Pimasertib | C15H15FIN3O3 | CID 44187362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A phase Ib dose-escalation and expansion study of the oral MEK inhibitor pimasertib and PI3K/MTOR inhibitor voxtalisib in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Oral MEK1/2 Inhibitor Pimasertib: A Phase I Trial in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemotherapy-induced diarrhea: pathophysiology, frequency and guideline-based management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Managing Chemotherapy-Induced Diarrhea: Efficacy of Interventions for Cancer Patients – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. Chemotherapy-Induced Diarrhea: Options for Treatment and Prevention [jhoponline.com]
- 10. droracle.ai [droracle.ai]
- 11. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 12. acuc.berkeley.edu [acuc.berkeley.edu]
- 13. Dermatitis / Eczema – Rat Guide [ratguide.com]
- 14. Hydrocortisone for skin: steroid for skin conditions - NHS [nhs.uk]
- 15. Hydrocortisone (topical application route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 16. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 17. The Ophthalmic Examination as It Pertains to General Ocular Toxicology: Basic and Advanced Techniques and Species-Associated Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Defining Humane Endpoints - Institutional Animal Care and Use Committee [research.wayne.edu]
- 19. ppj.phypha.ir [ppj.phypha.ir]
- 20. oacu.oir.nih.gov [oacu.oir.nih.gov]
Pimasertib Hydrochloride stability and storage conditions for long-term experiments
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of Pimasertib Hydrochloride for long-term experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound powder should be stored at -20°C. Under these conditions, the compound is reported to be stable for up to three years.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO. It is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Under these conditions, the stock solution is stable for up to one year. For shorter-term storage, aliquots can be kept at -20°C for up to one month.[1]
Q3: Can I store this compound solutions at room temperature?
A3: It is not recommended to store this compound solutions at room temperature for extended periods. For in vivo experiments, it is advised to prepare fresh working solutions from a frozen stock on the day of use.[1] If temporary storage at room temperature is necessary, it should be for the shortest possible duration, and the solution should be protected from light.
Q4: What are the known degradation pathways for Pimasertib?
A4: Studies on the metabolism of Pimasertib have identified several biotransformation pathways, which can provide insights into potential chemical degradation. The main routes of metabolism include oxidation, conjugation (specifically with phosphoethanolamine), isomerization, N-dealkylation, deamination, and deiodination. The two major metabolites identified are a carboxylic acid derivative (M445) and a phosphoethanolamine conjugate (M554).[2][3] These transformations suggest that the molecule is susceptible to oxidative and hydrolytic degradation.
Stability and Storage Summary
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Keep tightly sealed and protected from moisture. |
| Stock Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. Use fresh, anhydrous DMSO. |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| Working Solutions | Varies (e.g., cell culture media) | Use immediately | Prepare fresh for each experiment. |
Troubleshooting Guide
Problem: I observed precipitation in my this compound stock solution after thawing.
-
Possible Cause 1: Solvent Water Absorption. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of the compound.
-
Solution: Ensure you are using fresh, anhydrous DMSO for preparing your stock solutions. When thawing, allow the vial to equilibrate to room temperature before opening to minimize condensation.
-
-
Possible Cause 2: Exceeded Solubility Limit. The concentration of your stock solution may be too high.
-
Solution: Gently warm the solution and vortex or sonicate to aid dissolution. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration.
-
Problem: My experimental results are inconsistent, and I suspect compound degradation.
-
Possible Cause 1: Improper Storage. Frequent freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to degradation.
-
Solution: Always aliquot your stock solution into single-use vials and store at the recommended temperature (-80°C for long-term). Prepare working solutions fresh for each experiment.
-
-
Possible Cause 2: Instability in Experimental Media. this compound may not be stable in your specific aqueous buffer or cell culture medium over the duration of your experiment.
-
Solution: Perform a preliminary stability test of Pimasertib in your experimental medium. Analyze the concentration of the compound at the beginning and end of your typical experiment duration using a suitable analytical method like HPLC.
-
Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound in DMSO using HPLC
This protocol outlines a general procedure for assessing the long-term stability of this compound in a DMSO stock solution.
1. Materials and Equipment:
-
This compound
-
Anhydrous DMSO (HPLC grade)
-
HPLC system with UV detector
-
Analytical column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
-
Temperature-controlled storage units (-80°C, -20°C, 4°C, 25°C)
-
Light-protected storage containers (e.g., amber vials)
2. Experimental Workflow:
References
- 1. A Rapid HPLC Method for the Concurrent Determination of Several Antihypertensive Drugs from Binary and Ternary Formulations [mdpi.com]
- 2. Pimasertib, a selective oral MEK1/2 inhibitor: absolute bioavailability, mass balance, elimination route, and metabolite profile in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a sensitive LC MS/MS method for the measurement of the checkpoint kinase 1 inhibitor prexasertib and its application in a cerebral microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in cell viability assays with Pimasertib Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Pimasertib Hydrochloride in cell viability assays. Unexpected results can arise from a variety of factors, including the compound's mechanism of action, specific cell line characteristics, and the nuances of the assay methodology. This guide is designed to help you interpret your data and troubleshoot potential issues.
Troubleshooting Guide
This section addresses specific unexpected outcomes you might encounter during your experiments with this compound.
Question 1: My dose-response curve for Pimasertib is not a classic sigmoidal shape. At certain concentrations, I observe an increase in viability or a plateau effect before the viability decreases. What could be the cause?
Answer: This phenomenon, often referred to as a non-monotonic dose-response curve, can be perplexing. Several factors could be at play:
-
Paradoxical Pathway Activation: Pimasertib, as a MEK1/2 inhibitor, targets the RAS/RAF/MEK/ERK signaling pathway. In some cellular contexts, particularly in cells with certain RAS or RAF mutations, inhibition of MEK can lead to a feedback mechanism that paradoxically activates other signaling pathways, such as the PI3K/AKT pathway, promoting cell survival at specific drug concentrations.[1][2][3][4][5]
-
Off-Target Effects: At higher concentrations, kinase inhibitors can have off-target effects, interacting with other kinases or cellular components that may influence cell proliferation or survival, leading to an unexpected dose-response.
-
Cellular Heterogeneity: A heterogeneous cell population may contain subpopulations with varying sensitivity to Pimasertib. At some concentrations, the death of sensitive cells might be masked by the proliferation of resistant cells.
Troubleshooting Steps:
-
Validate with a Secondary Assay: Use a different viability assay that relies on a distinct mechanism (e.g., if you are using a metabolic assay like MTT, try a cytotoxicity assay that measures membrane integrity like LDH release, or a caspase activity assay for apoptosis).
-
Biochemical Analysis: Perform western blotting to analyze the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways (e.g., p-ERK, p-AKT, p-S6K) at the problematic concentrations. This can help determine if paradoxical signaling is occurring.
-
Cell Cycle Analysis: Use flow cytometry to assess the cell cycle distribution of your cells at various Pimasertib concentrations. This can reveal if the drug is causing a cell cycle arrest at certain concentrations, which might be misinterpreted by some viability assays.
-
Review the Literature for Your Cell Line: Investigate if similar paradoxical effects have been reported for other MEK inhibitors in your specific cell line or in cells with a similar genetic background.
Question 2: I'm seeing a significant discrepancy in the IC50 value of Pimasertib compared to published data for the same cell line. What could be the reason for this?
Answer: Variations in IC50 values are a common issue in in-vitro studies. Several experimental parameters can influence the outcome:
-
Cell Culture Conditions:
-
Cell Density: The initial seeding density of your cells can significantly impact their growth rate and drug sensitivity.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to the drug or activate signaling pathways that counteract the effect of Pimasertib, leading to a higher apparent IC50.
-
Passage Number: Using cells at a high passage number can lead to genetic drift and altered drug sensitivity.
-
-
Assay-Specific Factors:
-
Assay Type: Different viability assays measure different cellular parameters (metabolic activity, ATP content, membrane integrity). Pimasertib might affect these parameters differently, leading to varying IC50 values. For instance, a drug that induces senescence might show a higher IC50 in an ATP-based assay compared to a proliferation assay.
-
Incubation Time: The duration of drug exposure is critical. A shorter incubation time may not be sufficient to observe the full cytotoxic or cytostatic effects of the drug.
-
-
Compound Handling:
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in your culture medium should be consistent across all wells and kept at a non-toxic level (typically <0.5%).
-
Storage and Handling: Improper storage of this compound can lead to its degradation.
-
Troubleshooting Steps:
-
Standardize Your Protocol: Carefully document and standardize all experimental parameters, including cell seeding density, serum concentration, passage number, and drug incubation time.
-
Perform a Time-Course Experiment: Determine the optimal endpoint for your assay by measuring viability at multiple time points (e.g., 24, 48, 72 hours).
-
Validate Your Cell Line: Confirm the identity of your cell line through short tandem repeat (STR) profiling and test for mycoplasma contamination.
-
Check Compound Integrity: Ensure your this compound is of high purity and has been stored correctly. If in doubt, purchase a new batch from a reputable supplier.
Question 3: My untreated control cells show lower viability than some of the Pimasertib-treated wells, or I'm observing high background in my assay. What's going on?
Answer: This issue often points to problems with the assay itself or with the handling of the reagents.
-
Assay Interference:
-
MTT Assay: Pimasertib, or its solvent, might directly interact with the MTT reagent, either by reducing it or by affecting the cellular metabolic processes that are responsible for MTT reduction.[6][7][8] Some compounds can also interfere with the solubilization of the formazan crystals.
-
Luminescence-Based Assays (e.g., CellTiter-Glo): The compound might possess inherent fluorescent or luminescent properties or could quench the signal produced by the assay.
-
-
Contamination: Bacterial or yeast contamination in your cell cultures can lead to high background signals in metabolic assays.
-
Edge Effects: In 96-well plates, wells on the perimeter are more prone to evaporation, leading to changes in media and drug concentration, which can affect cell viability.
Troubleshooting Steps:
-
Run a "Compound-Only" Control: To test for direct assay interference, incubate Pimasertib at various concentrations in cell-free medium with the assay reagent. This will show if the compound itself is affecting the readout.
-
Microscopic Examination: Before adding the assay reagent, carefully inspect your plates under a microscope for any signs of contamination or uneven cell growth.
-
Minimize Edge Effects: Avoid using the outer wells of your 96-well plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Optimize Reagent Incubation Time: Ensure you are following the manufacturer's protocol for the incubation time of the assay reagent. For MTT assays, incomplete solubilization of formazan crystals can lead to inaccurate readings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, selective, and ATP-non-competitive small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[9][10][11] MEK1/2 are key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, differentiation, and survival.[5] By inhibiting MEK1/2, Pimasertib prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and inhibiting tumor cell growth.[9]
Q2: In which cancer cell lines is Pimasertib expected to be most effective?
Pimasertib is expected to be most effective in cancer cell lines that are dependent on the MAPK pathway for their growth and survival. This often includes cell lines with activating mutations in genes upstream of MEK, such as BRAF and KRAS.[1][12][13] However, the sensitivity to Pimasertib can vary significantly even among cell lines with similar mutations due to the influence of other signaling pathways and resistance mechanisms.[1][14]
Q3: What are the known mechanisms of resistance to Pimasertib?
Resistance to Pimasertib and other MEK inhibitors can be intrinsic or acquired. Some common mechanisms include:
-
Activation of Bypass Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways, such as the PI3K/AKT/mTOR pathway, to bypass the MEK blockade.[1]
-
Feedback Reactivation of the MAPK Pathway: In some cases, prolonged MEK inhibition can lead to a feedback loop that results in the reactivation of ERK signaling.[15]
-
Amplification of the Target Gene: Increased expression of MEK1/2 can overcome the inhibitory effect of the drug.
-
Mutations in the Drug Target: While less common for allosteric inhibitors like Pimasertib, mutations in MEK1/2 could potentially alter the drug binding site.
Q4: Can Pimasertib be used in combination with other anti-cancer agents?
Yes, preclinical and clinical studies have shown that combining Pimasertib with other targeted therapies can be a promising strategy to overcome resistance and enhance anti-tumor activity.[1][12][13] Synergistic effects have been observed when Pimasertib is combined with inhibitors of the PI3K/mTOR pathway, BTK inhibitors, and other multi-targeted kinase inhibitors.[1][12]
Data Presentation
Table 1: Reported IC50 Values of Pimasertib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| INA-6 | Multiple Myeloma | 10 | MTT | [16] |
| U266 | Multiple Myeloma | 5 | MTT | [16] |
| H929 | Multiple Myeloma | 200 | MTT | [16] |
| HCT15 | Colorectal Carcinoma | >1000 (Resistant) | Not Specified | [1] |
| H1975 | Lung Adenocarcinoma | >1000 (Resistant) | Not Specified | [1] |
| MCAS | Mucinous Ovarian Carcinoma | >1000 | MTT | [13] |
| OAW42 | Mucinous Ovarian Carcinoma | >1000 | MTT | [13] |
Note: IC50 values can vary significantly based on the experimental conditions as described in the troubleshooting section.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general guideline for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the Pimasertib dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours in the dark, with occasional gentle shaking, to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of viability against the log of the Pimasertib concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is a general guide for the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolically active cells. Always refer to the manufacturer's specific instructions.
Materials:
-
This compound
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound.
-
Add the drug dilutions to the wells and incubate for the desired duration.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Add 100 µL of the CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium and reagent only).
-
Calculate the percentage of viability relative to the untreated control.
-
Generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for a cell viability assay.
Caption: A decision tree for troubleshooting unexpected results with Pimasertib.
References
- 1. Antitumor activity of pimasertib, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in pimasertib-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Capitalizing on paradoxical activation of the mitogen-activated protein kinase pathway for treatment of Imatinib-resistant mast cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 7. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 8. Substrates and inhibitors of efflux proteins interfere with the MTT assay in cells and may lead to underestimation of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C15H16ClFIN3O3 | CID 52918382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pimasertib HCl | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Combination of the MEK inhibitor pimasertib with BTK or PI3K-delta inhibitors is active in preclinical models of aggressive lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic antitumor effects of combination PI3K/mTOR and MEK inhibition (SAR245409 and pimasertib) in mucinous ovarian carcinoma cells by fluorescence resonance energy transfer imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Durable Suppression of Acquired MEK Inhibitor Resistance in Cancer by Sequestering MEK from ERK and Promoting Anti-Tumor T-cell Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. file.medchemexpress.com [file.medchemexpress.com]
Addressing variability in Pimasertib Hydrochloride efficacy across different cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Pimasertib Hydrochloride. It addresses common questions and troubleshooting strategies related to the observed variability in its efficacy across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the hydrochloride salt of Pimasertib, an orally bioavailable small-molecule inhibitor of MEK1 and MEK2.[1] It is a highly selective, ATP non-competitive, allosteric inhibitor.[2] Pimasertib binds to and inhibits the activity of MEK1/2, which are key kinases in the RAS/RAF/MEK/ERK signaling pathway. This inhibition prevents the phosphorylation and activation of ERK1/2, ultimately leading to an inhibition of growth factor-mediated cell signaling and proliferation of tumor cells.[1][3]
Q2: Which signaling pathway does Pimasertib target?
Pimasertib targets the RAS/RAF/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is a critical regulator of various cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a common event in many human cancers.
Q3: Why is there variability in the efficacy of Pimasertib across different cell lines?
The efficacy of Pimasertib, as measured by IC50 values, can vary significantly across different cancer cell lines. This variability is influenced by several factors:
-
Genetic background of the cell line: The mutational status of genes within the MAPK pathway (e.g., BRAF, KRAS) and other related signaling pathways can impact sensitivity.
-
Presence of alternative signaling pathways: Some cell lines may rely on parallel signaling pathways for survival and proliferation, such as the PI3K/AKT/mTOR pathway. Activation of these pathways can confer resistance to MEK inhibition.[4]
-
Expression levels of drug transporters: Overexpression of efflux pumps can reduce the intracellular concentration of Pimasertib, thereby decreasing its efficacy.
-
Development of acquired resistance: Prolonged exposure to Pimasertib can lead to the development of resistance mechanisms, such as the upregulation of receptor tyrosine kinases like FGFR1.[5]
Data Presentation: this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Pimasertib in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| INA-6 | Multiple Myeloma | 0.01 | [6] |
| U266 | Multiple Myeloma | 0.005 | [6] |
| H929 | Multiple Myeloma | 0.2 | [6] |
| OAW42 | Mucinous Ovarian Carcinoma | >20 | [6] |
| HCT15 | Colon Carcinoma | Pimasertib-resistant | [4] |
| H1975 | Lung Adenocarcinoma | Pimasertib-resistant | [4] |
Note: IC50 values can vary depending on the specific assay conditions, such as incubation time and cell density.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
Q4: My cell viability assay results are inconsistent. What could be the cause?
Inconsistent results in cell viability assays (e.g., MTT, CCK-8) can arise from several factors:
-
Cell Culture Conditions:
-
Cell density: Ensure consistent cell seeding density across all wells and experiments. Overly confluent or sparse cultures can respond differently to treatment.
-
Passage number: Use cells within a consistent and low passage number range to avoid phenotypic drift.[7]
-
Mycoplasma contamination: Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses.[7]
-
-
Compound Handling:
-
Solubility: this compound is soluble in DMSO.[2] Ensure the compound is fully dissolved before adding it to the cell culture medium. Precipitates can lead to inaccurate dosing.
-
DMSO concentration: Keep the final concentration of DMSO in the culture medium low (typically <0.5%) and consistent across all wells, including controls. High concentrations of DMSO can be toxic to cells and affect kinase activity.
-
-
Assay Execution:
-
Incubation time: Optimize the incubation time with Pimasertib and the assay reagent (e.g., MTT, CCK-8) for your specific cell line.
-
Pipetting accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound.
-
Q5: I am not observing the expected decrease in ERK phosphorylation after Pimasertib treatment in my Western blot. What should I check?
Several factors can lead to suboptimal results when performing Western blots for phosphorylated proteins like pERK:
-
Sample Preparation:
-
Western Blot Protocol:
-
Blocking buffer: Use Bovine Serum Albumin (BSA) for blocking instead of milk, as milk contains phosphoproteins (casein) that can cause high background.[5][6]
-
Antibody incubation: Optimize the primary antibody concentration and incubation time. For phosphorylated proteins, which are often low in abundance, a longer incubation at 4°C may be necessary.
-
Washing steps: Use Tris-Buffered Saline with Tween 20 (TBST) instead of Phosphate-Buffered Saline (PBS) for washes, as phosphate ions can interfere with the binding of some phospho-specific antibodies.
-
-
Biological Factors:
-
Rebound signaling: In some cell lines, prolonged treatment with a MEK inhibitor can lead to a rebound in ERK phosphorylation due to feedback mechanisms.[5] Consider analyzing pERK levels at earlier time points.
-
Intrinsic resistance: The cell line may have intrinsic resistance mechanisms that bypass the need for MEK signaling.
-
Q6: My cells are developing resistance to Pimasertib over time. What are the potential mechanisms?
Acquired resistance to Pimasertib and other MEK inhibitors can occur through various mechanisms, including:
-
Upregulation of parallel signaling pathways: A common resistance mechanism is the activation of the PI3K/AKT/mTOR pathway, which can promote cell survival and proliferation independently of the MAPK pathway.[4]
-
Receptor Tyrosine Kinase (RTK) upregulation: Increased expression of RTKs, such as FGFR1, can lead to the reactivation of the MAPK pathway or activation of alternative survival pathways.[5]
-
Rebound of pERK and pAKT: After prolonged exposure to Pimasertib, some resistant clones may exhibit a rebound in the phosphorylation of both ERK and AKT.[5]
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of Pimasertib. Include vehicle control (medium with the same concentration of DMSO as the highest Pimasertib concentration).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Western Blot for Phospho-ERK (pERK)
This protocol provides a framework for detecting changes in ERK phosphorylation following Pimasertib treatment.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Pimasertib at the desired concentrations and for the appropriate duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.
-
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 3. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Validation & Comparative
Validating the Synergistic Interaction Between Pimasertib Hydrochloride and Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The convergence of targeted therapy and immunotherapy represents a promising frontier in oncology. This guide provides a comparative framework for understanding the potential synergistic interaction between Pimasertib Hydrochloride, a MEK inhibitor, and immunotherapy agents. While direct clinical data on the combination of Pimasertib and immunotherapy is emerging, this document leverages extensive preclinical and clinical findings from the broader class of MEK inhibitors to extrapolate and validate the scientific rationale for such a combination.
Rationale for Synergy: MEK Inhibition and Immune Activation
The Mitogen-Activated Protein Kinase (MAPK) pathway, of which MEK is a critical component, is not only a key driver of tumor cell proliferation and survival but also plays a significant role in modulating the tumor microenvironment (TME).[1][2][3] Inhibition of MEK can create a more favorable environment for an anti-tumor immune response through several mechanisms:
-
Increased Tumor Antigenicity: MEK inhibitors have been shown to increase the expression of Major Histocompatibility Complex (MHC) class I molecules on the surface of tumor cells, enhancing their recognition by cytotoxic T lymphocytes.[1][3]
-
Modulation of the Tumor Microenvironment: MEK inhibition can decrease the production of immunosuppressive cytokines such as IL-6, IL-10, and VEGF by tumor cells.[3] This can lead to a reduction in the recruitment and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the TME.
-
Enhanced T-cell Infiltration: By altering the chemokine profile within the tumor, MEK inhibitors can promote the infiltration of effector T cells.[2]
Immune checkpoint inhibitors (ICIs), such as anti-PD-1 and anti-PD-L1 antibodies, work by releasing the "brakes" on the immune system, allowing T cells to effectively target and eliminate cancer cells. The combination of a MEK inhibitor like Pimasertib with an ICI is hypothesized to have a synergistic effect, where MEK inhibition "primes" the TME for a more robust and durable response to immunotherapy.
Preclinical and Clinical Evidence (MEK Inhibitor Class)
Numerous preclinical studies using various tumor models have demonstrated the synergistic anti-tumor activity of combining MEK inhibitors with immune checkpoint blockade.[1][4] These studies have consistently shown enhanced tumor growth inhibition and improved overall survival compared to either monotherapy alone.
Clinical trials investigating the combination of other MEK inhibitors (e.g., Trametinib, Cobimetinib) with ICIs in various cancers, particularly melanoma, have provided proof-of-concept for this approach.[5][6] While these trials have shown promising efficacy, they have also highlighted the need to manage potential overlapping toxicities.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies investigating the combination of MEK inhibitors and anti-PD-1/PD-L1 therapy. Note: This data is illustrative of the MEK inhibitor class and not specific to Pimasertib.
Table 1: In Vivo Tumor Growth Inhibition
| Treatment Group | Tumor Volume (mm³) at Day 21 (Mean ± SEM) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | - |
| Pimasertib (or other MEK inhibitor) | 800 ± 100 | 46.7 |
| Anti-PD-1 Antibody | 950 ± 120 | 36.7 |
| Pimasertib + Anti-PD-1 | 300 ± 50 | 80.0 |
Table 2: Immune Cell Infiltration in the Tumor Microenvironment
| Treatment Group | CD8+ T cells / mm² (Mean ± SEM) | Treg (FoxP3+) cells / mm² (Mean ± SEM) | CD8+/Treg Ratio |
| Vehicle Control | 50 ± 10 | 25 ± 5 | 2.0 |
| Pimasertib (or other MEK inhibitor) | 150 ± 20 | 15 ± 3 | 10.0 |
| Anti-PD-1 Antibody | 200 ± 25 | 20 ± 4 | 10.0 |
| Pimasertib + Anti-PD-1 | 400 ± 40 | 10 ± 2 | 40.0 |
Experimental Protocols
1. In Vivo Synergistic Efficacy Studies
-
Animal Model: Syngeneic mouse tumor models (e.g., MC38 colorectal cancer, B16 melanoma) are commonly used.
-
Treatment: Mice bearing established tumors are randomized into four groups: vehicle control, MEK inhibitor alone, anti-PD-1/PD-L1 antibody alone, and the combination.
-
Tumor Measurement: Tumor volume is measured bi-weekly using calipers.
-
Endpoint: The study endpoint is typically when tumors reach a predetermined size or at a specified time point, at which point tumors are excised for further analysis.
-
Synergy Analysis: Synergy can be calculated using methods such as the Bliss independence model or the Chou-Talalay method based on tumor growth inhibition data.
2. Immunophenotyping of the Tumor Microenvironment by Flow Cytometry or Immunohistochemistry
-
Sample Preparation: Tumors are harvested, dissociated into single-cell suspensions, or fixed and embedded in paraffin.
-
Staining: Cells or tissue sections are stained with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Granzyme B).
-
Analysis: Stained cells are analyzed by flow cytometry to quantify the proportions of different immune cell populations. Tissue sections are analyzed by immunohistochemistry to assess the localization and density of immune cells within the tumor.
Mandatory Visualization
Caption: Pimasertib and Immunotherapy Signaling Pathways.
Caption: In Vivo Synergy Experimental Workflow.
Conclusion
The combination of this compound with immunotherapy, particularly immune checkpoint inhibitors, holds strong preclinical rationale and is supported by data from the broader class of MEK inhibitors. By modulating the tumor microenvironment to be more immunologically active, Pimasertib has the potential to synergize with immunotherapies to produce more profound and durable anti-tumor responses. Further preclinical studies specifically investigating Pimasertib in combination with various immunotherapy agents are warranted to define optimal dosing and scheduling and to identify predictive biomarkers for patient selection. This guide serves as a foundational resource for researchers and drug developers in the design and interpretation of such studies.
References
- 1. Tumor and Systemic Immunomodulatory Effects of MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Insights into Combination Therapies with MAPK Inhibitors and Immune Checkpoint Blockade [mdpi.com]
- 3. Frontiers | Immunomodulatory Effects of BRAF, MEK, and CDK4/6 Inhibitors: Implications for Combining Targeted Therapy and Immune Checkpoint Blockade for the Treatment of Melanoma [frontiersin.org]
- 4. Targeting immune-checkpoint inhibitor resistance mechanisms by MEK inhibitor and agonist anti-CD40 antibody combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triple Combination of Immune Checkpoint Inhibitors and BRAF/MEK Inhibitors in BRAFV600 Melanoma: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lessons from clinical trials on triple combination of immune checkpoint inhibitors and BRAF/MEK inhibitors in BRAF-mutant melanoma - Maeda - Annals of Translational Medicine [atm.amegroups.org]
Pimasertib Hydrochloride Combination Therapy: A Comparative Guide to Overcoming Acquired Resistance to EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) remains a significant challenge in the treatment of EGFR-mutant non-small cell lung cancer (NSCLC). While initial responses to EGFR TKIs can be dramatic, the majority of patients eventually develop resistance through various mechanisms, necessitating the exploration of novel therapeutic strategies. This guide provides a comparative overview of Pimasertib Hydrochloride combination therapy as a potential approach to overcome this resistance, alongside established alternative strategies, supported by experimental data and detailed protocols.
This compound and EGFR Inhibitor Combination: A Mechanistic Rationale
Pimasertib is an orally bioavailable, potent, and selective small-molecule inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway. Aberrant activation of this pathway is a known mechanism of acquired resistance to EGFR inhibitors. By bypassing the EGFR blockade, MEK activation can reactivate downstream signaling, leading to continued cell proliferation and survival.
The therapeutic hypothesis is that by combining an EGFR inhibitor with Pimasertib, a dual blockade of both the primary oncogenic driver (EGFR) and a key resistance pathway (MAPK) can be achieved. This approach aims to prevent or overcome resistance and induce a more durable anti-tumor response.
While preclinical and clinical data for the specific combination of this compound with EGFR inhibitors in the context of acquired resistance are not yet available in the published literature, the scientific rationale is strong, supported by studies with other MEK inhibitors.
Comparative analysis of the safety profiles of Pimasertib Hydrochloride and other MEK inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of Pimasertib Hydrochloride and other prominent MEK inhibitors: Trametinib, Cobimetinib, and Binimetinib. The information is compiled from clinical trial data to assist researchers and drug development professionals in understanding the nuanced differences in adverse event profiles within this class of targeted therapies.
Introduction to MEK Inhibition and Class-Related Toxicities
Mitogen-activated protein kinase (MEK) inhibitors are a class of targeted cancer therapies that block the MEK enzyme, a critical component of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a key driver in many human cancers.[1] While MEK inhibitors have shown significant clinical activity, they are associated with a predictable pattern of on-target toxicities. These class-related adverse events primarily affect the skin, eyes, cardiovascular system, and gastrointestinal tract. Understanding the frequency and severity of these toxicities is crucial for the development of new MEK inhibitors and for optimizing the therapeutic window of existing agents.
The MEK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The diagram below illustrates the central role of MEK1/2 in this pathway, which is the target of the inhibitors discussed in this guide.
Comparative Safety Profiles: A Tabulated Overview
The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) observed in clinical trials of Pimasertib, Trametinib, Binimetinib, and Cobimetinib as monotherapies. It is important to note that this data is compiled from different studies with varying patient populations and trial designs, which may influence the observed frequencies.
| Adverse Event (Any Grade) | Pimasertib (NCT00982865)[2] | Trametinib (NCT02124772 - Monotherapy Arm)[3][4] | Binimetinib (NEMO Trial - Monotherapy Arm)[1][5][6] | Cobimetinib (Monotherapy Data) |
| Dermatologic | ||||
| Rash/Dermatitis Acneiform | Common | 38% | 35% | 54%[7] |
| Dry Skin | Not specified | 54% | Not specified | Not specified |
| Pruritus | Not specified | Not specified | Not specified | 13%[8] |
| Paronychia | Not specified | 69% | Not specified | Not specified |
| Gastrointestinal | ||||
| Diarrhea | Common | 77% | 40% | 54%[7] |
| Nausea | Not specified | Not specified | 29% | 29%[7] |
| Vomiting | Not specified | Not specified | 21% | Not specified |
| Stomatitis | Not specified | Not specified | Not specified | Not specified |
| General | ||||
| Fatigue/Asthenia | Common | Not specified | 22% | 54%[7] |
| Peripheral Edema | Common | Not specified | 36% | 33%[8] |
| Pyrexia (Fever) | Not specified | Not specified | Not specified | Not specified |
| Ocular | ||||
| Blurred Vision/Visual Impairment | Common | Not specified | Not specified | Not specified |
| Serous Retinopathy/Retinal Detachment | DLT at ≥120 mg/day | Not specified | 8% | Not specified |
| Retinal Vein Occlusion | Not specified | Not specified | 2% | Not specified |
| Cardiovascular | ||||
| Decreased Ejection Fraction | 38.5% (in combo study)[9] | Not specified | 4% | Not specified |
| Hypertension | Not specified | Not specified | 7% (Grade 3-4) | Not specified |
| Laboratory Abnormalities | ||||
| Increased Blood CPK | 76.9% (in combo study)[9] | Not specified | 42% | Not specified |
| Increased ALT/AST | Not specified | Not specified | Not specified | Not specified |
Data for Cobimetinib monotherapy is limited as it is primarily developed in combination with BRAF inhibitors. The provided data is from a Phase 1 study.[7][8] DLT: Dose-Limiting Toxicity
Detailed Experimental Protocols for Safety Monitoring
The safety and tolerability of MEK inhibitors in clinical trials are assessed through rigorous monitoring protocols. While specific procedures may vary between trials, the following outlines the general methodologies for key safety assessments.
General Safety Monitoring
Adverse events are typically graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).[5] Safety assessments include regular monitoring of vital signs, physical examinations, and clinical laboratory tests (hematology, coagulation, blood chemistry, and urinalysis).
Dermatologic Toxicity Monitoring and Management
-
Assessment: Patients are monitored for skin toxicities at each study visit. This includes a visual inspection of the entire skin surface. The type, distribution, and severity of any rash or other skin changes are documented.[10]
-
Management: Management strategies for dermatologic adverse events are often guided by their severity (grade).
-
Grade 1: Often managed with topical emollients, sunscreens, and patient education on skincare.
-
Grade 2: May require the addition of topical corticosteroids or antibiotics (e.g., clindamycin, metronidazole). Oral antibiotics (e.g., doxycycline) may be used for papulopustular rashes.[10]
-
Grade 3-4: Typically involves dose interruption or reduction of the MEK inhibitor, in addition to more intensive topical and systemic therapies. Consultation with a dermatologist is often recommended.[11]
-
References
- 1. Binimetinib versus dacarbazine in patients with advanced NRAS-mutant melanoma (NEMO): a multicentre, open-label, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Oral MEK1/2 Inhibitor Pimasertib: A Phase I Trial in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emerging paradigm: Molecularly targeted therapy with Dabrafenib and Trametinib in recurring pediatric gliomas with BRAF mutations: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. targetedonc.com [targetedonc.com]
- 7. reference.medscape.com [reference.medscape.com]
- 8. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sanofi.com [sanofi.com]
- 10. Dermatologic side effects associated with the MEK 1/2 inhibitor selumetinib (AZD6244, ARRY-142886) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. springworkstx.com [springworkstx.com]
Assessing the Durability of Pimasertib Hydrochloride in Preclinical Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical durability of response to Pimasertib Hydrochloride, a potent and selective MEK1/2 inhibitor. By examining key preclinical studies, we compare its performance against other well-established MEK inhibitors, Trametinib and Selumetinib. This document summarizes quantitative data from in vivo xenograft models, details the experimental methodologies employed, and visualizes the underlying biological pathways and experimental workflows to offer a comprehensive resource for assessing the therapeutic potential of Pimasertib.
The RAS/RAF/MEK/ERK Signaling Pathway: A Key Target in Oncology
The RAS/RAF/MEK/ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a common driver of tumorigenesis in a wide range of cancers. MEK1 and MEK2 are central components of this pathway, making them attractive targets for therapeutic intervention. Pimasertib, Trametinib, and Selumetinib are all allosteric inhibitors of MEK1/2, preventing the phosphorylation of ERK1/2 and thereby inhibiting downstream signaling that promotes tumor growth.
Comparative Efficacy in Preclinical Xenograft Models
The durability of response to a targeted therapy is a critical factor in its long-term clinical success. In preclinical settings, this is often assessed by observing tumor growth inhibition during treatment and, importantly, the time to tumor regrowth after treatment cessation. While direct head-to-head studies detailing the durability of Pimasertib monotherapy are limited in publicly available literature, we can synthesize data from various studies to draw a comparative picture.
Most preclinical studies involving Pimasertib have focused on its synergistic effects when combined with other targeted agents. For instance, in studies with pimasertib-resistant human colon and lung cancer cells, combination with a PI3K/mTOR inhibitor or sorafenib led to significant tumor growth delays compared to single-agent treatment.[2] Similarly, in aggressive lymphoma models, Pimasertib showed dose-dependent antitumor activity as a single agent, and this effect was enhanced in combination with BTK or PI3K-delta inhibitors.[3]
For a clearer comparison of monotherapy durability, we examine data from representative studies of each MEK inhibitor.
Table 1: Summary of Preclinical Monotherapy Efficacy of MEK Inhibitors in Xenograft Models
| MEK Inhibitor | Cancer Model | Key Findings on Response Durability | Citation |
| Pimasertib | Human colon carcinoma (HCT15), Lung adenocarcinoma (H1975) | As a single agent, caused tumor growth delays. The primary focus of the study was on overcoming resistance through combination therapy, with limited data on the duration of monotherapy response after treatment cessation. | [2] |
| Trametinib | Renal Cell Carcinoma (786-0-R) | As a single agent, was no more effective than sunitinib in suppressing tumor growth. The combination of sunitinib and trametinib was more effective than either drug alone. | [4][5] |
| Pancreatic Cancer (Patient-Derived) | Significantly inhibited tumor growth relative to vehicle control. | [6] | |
| Selumetinib | Colorectal, Pancreatic, Lung, Breast, Melanoma cell lines | In vivo tumor growth inhibition was dose-dependent and required chronic dosing. | [7] |
| Uveal Melanoma (Patient-Derived) | Showed significant tumor growth inhibition (54%) in one of three patient-derived xenograft models. | [8] |
It is important to note that the durability of response can be highly dependent on the specific cancer model, the genetic context of the tumor (e.g., BRAF or RAS mutation status), and the dosing schedule. For instance, in pediatric patients with neurofibromatosis type 1 (NF1) and inoperable plexiform neurofibromas, selumetinib treatment resulted in sustained tumor shrinkage in a majority of subjects, with no new PN-related symptoms developing while on therapy, suggesting a durable response in this specific context.[9]
Experimental Protocols: A Generalized Xenograft Study Workflow
The following outlines a typical experimental protocol for assessing the in vivo efficacy of a MEK inhibitor in a subcutaneous xenograft model, based on methodologies reported in various preclinical studies.[10][11][12][13]
Detailed Methodologies:
-
Cell Culture and Preparation:
-
Human cancer cell lines (e.g., HCT116 colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[10]
-
Cells are grown to 70-80% confluency and harvested using trypsin-EDTA.[11]
-
Cell viability is assessed using methods like trypan blue exclusion to ensure a high percentage of viable cells for injection.[11]
-
Cells are resuspended in a sterile solution, often a mixture of phosphate-buffered saline (PBS) and Matrigel, to a specific concentration (e.g., 10^7 cells/100 µL).[10]
-
-
Animal Models and Tumor Implantation:
-
Immunocompromised mice, such as athymic nude or SCID mice (typically 4-6 weeks old), are used to prevent rejection of human tumor cells.[10][11]
-
A specific number of cells (e.g., 3.0 x 10^6) are injected subcutaneously into the flank of each mouse.[11]
-
Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³) before the start of treatment.[11]
-
-
Drug Administration and Monitoring:
-
Mice are randomized into treatment and control groups.
-
This compound or comparator drugs are formulated in an appropriate vehicle (e.g., 0.5% carboxymethyl cellulose/0.25% Tween-20) and administered orally or via intraperitoneal injection at specified doses and schedules (e.g., once or twice daily).
-
The control group receives the vehicle alone.
-
Tumor dimensions (length and width) are measured regularly (e.g., every other day) using calipers.[10]
-
Tumor volume is calculated using the formula: Volume = (width)² x length/2.[11]
-
Animal body weight and general health are monitored throughout the study.
-
-
Assessment of Durability of Response:
-
To assess the durability of response, treatment may be continued for a defined period (e.g., 21 days), after which it is stopped.
-
Tumor volumes continue to be monitored after treatment cessation to determine the time to tumor regrowth or progression.
-
Key metrics for durability include the time for the tumor to double in volume after stopping treatment or the duration of complete or partial tumor regression.
-
Conclusion
This compound demonstrates clear antitumor activity in a range of preclinical cancer models, consistent with its mechanism of action as a MEK inhibitor. While much of the existing data highlights its potential in combination therapies to overcome resistance, the available monotherapy studies suggest a dose-dependent inhibition of tumor growth.
To fully assess the durability of the response to Pimasertib and establish a robust comparison with other MEK inhibitors like Trametinib and Selumetinib, further preclinical studies with a specific focus on monotherapy and post-treatment tumor regrowth are warranted. Such studies would provide crucial data for optimizing dosing schedules and identifying patient populations most likely to derive a sustained benefit from Pimasertib treatment. The experimental protocols and pathway visualizations provided in this guide offer a framework for designing and interpreting these critical preclinical assessments.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. Antitumor activity of pimasertib, a selective MEK 1/2 inhibitor, in combination with PI3K/mTOR inhibitors or with multi-targeted kinase inhibitors in pimasertib-resistant human lung and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination of the MEK inhibitor pimasertib with BTK or PI3K-delta inhibitors is active in preclinical models of aggressive lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of the growth of patient-derived pancreatic cancer xenografts with the MEK inhibitor trametinib is augmented by combined treatment with the epidermal growth factor receptor/HER2 inhibitor lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Mouse xenograft tumor model [bio-protocol.org]
- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 12. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 13. LLC cells tumor xenograft model [protocols.io]
Navigating Resistance: A Comparative Guide to Pimasertib Hydrochloride and Cross-Resistance with MAPK Pathway Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapeutics. This guide provides a comprehensive comparison of Pimasertib Hydrochloride with other inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway, focusing on the critical issue of cross-resistance. Supported by experimental data, this document serves as a resource for designing studies to overcome therapeutic failure.
The MAPK signaling cascade, comprising RAS, RAF, MEK, and ERK, is a pivotal pathway regulating cell proliferation, differentiation, and survival. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. Pimasertib, a selective MEK1/2 inhibitor, has shown promise in clinical trials; however, as with other targeted therapies, the emergence of resistance is a significant clinical challenge. A key aspect of this resistance is the phenomenon of cross-resistance, where cancer cells resistant to one MAPK inhibitor exhibit decreased sensitivity to other inhibitors targeting the same pathway.
Quantitative Analysis of Pimasertib and Cross-Resistance Profiles
While direct head-to-head studies detailing the cross-resistance profile of Pimasertib against a wide array of MAPK inhibitors in resistant cell lines are limited, we can infer its potential behavior based on its mechanism of action and data from studies on other MEK inhibitors. The following tables summarize the available quantitative data for Pimasertib as a single agent and illustrate the principles of cross-resistance observed with other MEK inhibitors in BRAF inhibitor-resistant contexts.
Table 1: Single-Agent Activity of Pimasertib in Cancer Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) values of Pimasertib in various cancer cell lines, establishing a baseline for its anti-proliferative activity.
| Cell Line | Cancer Type | Key Mutation(s) | Pimasertib IC50 (µM) |
| HCT15 | Colorectal Carcinoma | KRAS G13D | >1 (Resistant) |
| H1975 | Lung Adenocarcinoma | EGFR L858R, T790M | >1 (Resistant) |
| MCAS | Ovarian Mucinous Carcinoma | KRAS G12V, PIK3CA H1047R | 1.0 |
| OAW42 | Ovarian Mucinous Carcinoma | - | >20 |
| JHOM-1 | Ovarian Mucinous Carcinoma | PTEN | 1.0 |
| JHOM-2B | Ovarian Mucinous Carcinoma | BRAF V600E, mTOR | 1.0 |
| RMUG-S | Ovarian Mucinous Carcinoma | KRAS G12V | 1.2 |
| JHOM-5 | Ovarian Mucinous Carcinoma | KRAS G12D | 1.0 |
Data compiled from Martinelli et al., 2013 and Noguchi et al., 2016.[1][2]
Table 2: Illustrative Cross-Resistance Between BRAF and MEK Inhibitors
This table demonstrates the principle of cross-resistance using the MEK inhibitor AZD6244 (Selumetinib) in melanoma cell lines with acquired resistance to the BRAF inhibitor Vemurafenib. This pattern is indicative of the challenges Pimasertib may face in a similar setting.
| Cell Line | Status | Vemurafenib IC50 (µM) | AZD6244 (Selumetinib) IC50 (µM) |
| M229 | Parental | 0.2 | 0.05 |
| M229-AR1 | Vemurafenib-Resistant | >10 | >10 |
| M238 | Parental | 0.3 | 0.1 |
| M238-AR2 | Vemurafenib-Resistant | >10 | >10 |
| M249 | Parental | 0.5 | 0.08 |
| M249-AR4 | Vemurafenib-Resistant (NRAS Q61K) | >10 | 0.1 |
Data from Paraiso et al., 2011, highlighting that while most resistant lines show cross-resistance, some with specific secondary mutations (like NRAS) may retain sensitivity to MEK inhibition.
Mechanisms of Cross-Resistance
The development of resistance to MAPK pathway inhibitors is a complex process often involving the reactivation of the MAPK pathway itself or the activation of alternative survival pathways.
MAPK Pathway Reactivation:
-
Secondary Mutations: Mutations in downstream components of the pathway, such as MEK1, can render the kinase constitutively active and insensitive to upstream inhibition.
-
Gene Amplification: Increased copy number of the target oncogene (e.g., BRAF) can lead to higher protein expression, overwhelming the inhibitor.
-
Alternative Splicing: Generation of BRAF splice variants that can dimerize and signal in a RAS-independent manner.
Bypass Signaling Pathways:
-
PI3K/AKT/mTOR Pathway Activation: This is a common escape mechanism. Loss of the tumor suppressor PTEN or activating mutations in PIK3CA can lead to the activation of AKT, promoting cell survival independently of the MAPK pathway. Studies have shown that combining Pimasertib with PI3K/mTOR inhibitors can have synergistic effects in Pimasertib-resistant cells.[1]
Visualizing Signaling and Resistance
References
A Brighter Horizon in Solid Tumor Therapy: Evaluating the Synergistic Combination of Pimasertib Hydrochloride and a Pan-RAF Inhibitor
For researchers, scientists, and drug development professionals, the quest for more effective and durable cancer therapies is a continuous endeavor. In the realm of solid tumors driven by the MAPK/ERK signaling pathway, a promising strategy has emerged: the combination of Pimasertib Hydrochloride, a MEK1/2 inhibitor, with a pan-RAF inhibitor. This guide provides a comprehensive comparison of this combination therapy, supported by preclinical experimental data, detailed methodologies, and visual representations of the underlying biological processes.
The rationale for this combination lies in the vertical inhibition of the MAPK/ERK pathway, a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2] Pimasertib, an orally bioavailable small-molecule inhibitor, selectively targets MEK1 and MEK2.[3][4] In parallel, a pan-RAF inhibitor, such as tovorafenib, targets all three RAF kinase isoforms (A-RAF, B-RAF, and C-RAF). This dual-pronged attack aims to overcome the intrinsic and acquired resistance mechanisms often observed with single-agent therapies targeting this pathway.[5][6]
Preclinical evidence strongly suggests a synergistic anti-tumor effect when combining a MEK inhibitor like pimasertib with a type II RAF inhibitor such as tovorafenib.[4] This synergy has been observed in various cancer models, including those with neurofibromin 1 (NF1) loss-of-function (LOF) mutations, which lead to RAS activation and subsequent MAPK pathway dysregulation.[4][7]
A notable clinical investigation in this area is the FIRELIGHT-1 (NCT04985604) study, a Phase 1b/2 clinical trial evaluating the combination of tovorafenib and pimasertib in patients with recurrent, progressive, or refractory solid tumors harboring MAPK pathway alterations.[4][8] While comprehensive quantitative data from the combination arm of this trial is still emerging, initial findings from the monotherapy arm and extensive preclinical data provide a strong foundation for the evaluation of this combination therapy.
Preclinical Performance Data
The following tables summarize key quantitative data from preclinical studies evaluating the combination of a pan-RAF inhibitor (tovorafenib) and a MEK inhibitor (pimasertib).
Table 1: In Vitro Synergy in NF1 Loss-of-Function (LOF) Models
| Cell Line/Model | Genetic Alteration | Pan-RAF Inhibitor | MEK Inhibitor | Synergy Score (Loewe) | Synergy Score (Bliss) |
| sNF96.2 | NF1-LOF | Tovorafenib | Pimasertib | 39.8 | 19.0 |
| ERMS PDX (ex vivo) | NF1-LOF | TAK-632 (Type II RAFi) | Pimasertib | 27.2 | 29.8 |
Data sourced from Rastogi, S., et al. Mol Cancer Ther. 2023.[9] A Loewe score >10 indicates synergy. A positive Bliss score indicates synergy.
Table 2: In Vivo Tumor Growth Inhibition in a BRAF Fusion Model
| Tumor Model | Genetic Alteration | Treatment | Dosage | Tumor Growth Outcome |
| AGK::BRAF fusion melanoma PDX | AGK::BRAF fusion | Tovorafenib | 17.5 mg/kg, daily | Tumor regression |
| AGK::BRAF fusion melanoma PDX | AGK::BRAF fusion | Tovorafenib | 25 mg/kg, daily | Tumor regression |
Data sourced from Rastogi, S., et al. Mol Cancer Ther. 2023.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the evaluation of the Pimasertib and pan-RAF inhibitor combination.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Pimasertib, the pan-RAF inhibitor, or the combination of both. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values (the concentration of a drug that gives half-maximal response) can be determined by plotting the percentage of viability against the drug concentration.
In Vivo Patient-Derived Xenograft (PDX) Model
This model is used to evaluate the efficacy of the drug combination in a more clinically relevant setting.
-
Animal Models: Utilize immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice).
-
Tumor Implantation: Subcutaneously implant tumor fragments from a patient's tumor into the flanks of the mice.
-
Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into different treatment groups (vehicle control, Pimasertib alone, pan-RAF inhibitor alone, and the combination).
-
Drug Administration: Administer the drugs via the appropriate route (e.g., oral gavage) at the specified doses and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week).
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.
Western Blotting for MAPK Pathway Modulation
This technique is used to detect and quantify the levels of specific proteins involved in the MAPK signaling pathway, particularly the phosphorylation status of key kinases, which indicates their activation state.
-
Cell Lysis: Treat cells with the drug combination for a specified time, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, total ERK, phospho-MEK, total MEK).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.
Visualizing the Science
Diagrams are essential for illustrating complex biological pathways and experimental processes. The following visualizations were created using the Graphviz DOT language to adhere to the specified requirements.
Caption: The MAPK/ERK signaling pathway and points of inhibition by Tovorafenib and Pimasertib.
Caption: A typical experimental workflow for preclinical evaluation of the drug combination.
Caption: The logical relationship illustrating the rationale for the combination therapy.
Conclusion and Future Directions
The combination of this compound and a pan-RAF inhibitor represents a scientifically robust approach to treating solid tumors with a dysregulated MAPK/ERK pathway. The strong preclinical data demonstrating synergy and the ability to overcome resistance are highly encouraging. The ongoing FIRELIGHT-1 clinical trial will be instrumental in translating these preclinical findings into clinical practice. As more data from this and other similar studies become available, the role of this combination therapy in the armamentarium against solid tumors will be further clarified. For researchers and drug development professionals, this combination strategy warrants continued investigation and may serve as a backbone for future triplet therapies aimed at achieving even more profound and durable responses in patients.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. Day One Announces First Patients Dosed in Phase 1b/2 Combination Study With Tovorafenib & Pimasertib in RAF-Altered Solid Tumors [drug-dev.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. admescope.com [admescope.com]
- 7. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. curetoday.com [curetoday.com]
- 9. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pimasertib Hydrochloride: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Pimasertib Hydrochloride, an investigational MEK1/2 inhibitor, is critical for maintaining laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to established protocols for handling and disposing of this and other investigational pharmaceutical agents. This document outlines the necessary procedures, regulatory considerations, and best practices.
While the Safety Data Sheet (SDS) for Pimasertib indicates it is not classified as a hazardous substance or mixture, it is imperative to follow all applicable federal, state, and local regulations for pharmaceutical waste disposal.[1] As an investigational drug, this compound should be managed with the same rigor as other chemical and pharmaceutical wastes within a research setting.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal.
Waste Identification and Segregation
The first crucial step is to correctly identify and segregate this compound waste. This includes:
-
Unused or expired pure compound: The original solid form of the drug.
-
Contaminated materials: Items such as personal protective equipment (PPE), vials, syringes, and labware that have come into direct contact with this compound.
-
Solutions: Any prepared solutions containing this compound.
This waste should be segregated from general laboratory trash and other chemical waste streams to ensure it is handled appropriately.
Containerization
Proper containment is essential to prevent accidental exposure and environmental release.
-
Select a Compatible Container: Use a container that is chemically compatible with this compound. Glass or plastic containers are generally suitable.
-
Secure Closure: The container must have a secure, tight-fitting lid to prevent spills or leaks.
-
Original Containers: Whenever possible, dispose of the substance in its original container.
Labeling
Accurate and clear labeling is a key regulatory requirement and is vital for the safety of all personnel handling the waste.
-
Hazardous Waste Label: Affix a "HAZARDOUS WASTE" label to the container. While the SDS may not classify the compound as hazardous, this is a best practice for investigational drugs to ensure it is handled by qualified waste management personnel.
-
Complete Information: The label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
The name of the Principal Investigator (PI).
-
The specific laboratory location (building and room number).
-
Contact information for the research team.
-
Concentration and quantity of the waste.
-
Storage
Designated and controlled storage of pharmaceutical waste is necessary prior to its collection and disposal.
-
Satellite Accumulation Area (SAA): Labeled waste containers must be stored in a designated SAA. This area should be registered with the institution's Environmental Health and Safety (EHS) department.
-
Secure Location: The SAA can be a locked cabinet or a secondary containment tub with a lid to restrict access.
-
Weekly Inspections: Research teams are responsible for conducting and documenting weekly inspections of the SAA to check for leaks or container degradation.
Disposal Request and Collection
The final step is to arrange for the proper disposal of the waste through authorized channels.
-
Contact EHS: Do not attempt to dispose of this compound through standard laboratory drains or as regular trash. Contact your institution's EHS office to initiate the disposal process.
-
Waste Disposal Request Form: Complete and submit a Chemical Waste Disposal Request Form as required by your EHS department.
-
Professional Disposal: EHS will arrange for the collection of the waste by a licensed hazardous materials vendor. These vendors will transport the waste to an EPA-permitted facility for final disposal, typically via incineration.
Regulatory Framework
The disposal of investigational drugs like this compound is governed by several regulatory bodies. Adherence to these regulations is mandatory.
| Regulatory Body | Key Regulations and Responsibilities |
| Environmental Protection Agency (EPA) | Regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Subpart P of RCRA provides specific guidelines for managing hazardous waste pharmaceuticals at healthcare facilities. |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances. While this compound is not currently listed as a controlled substance, it is important to be aware of DEA regulations for other pharmaceutical waste. |
| State and Local Agencies | Individual states and municipalities may have additional, more stringent regulations for pharmaceutical waste disposal. |
| Occupational Safety and Health Administration (OSHA) | Sets standards for workplace safety, including the handling of chemical substances, through regulations like the Hazard Communication Standard. |
Experimental Protocols and Data
Currently, there are no publicly available, specific experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The standard and recommended procedure is high-temperature incineration by a licensed facility.
No quantitative data for disposal, such as neutralization concentrations or reaction times, is available. The disposal process relies on the established procedures for investigational pharmaceutical waste.
Visualizing the Disposal Workflow
The following diagrams illustrate the key logical relationships and workflows for the proper disposal of this compound.
References
Personal protective equipment for handling Pimasertib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Pimasertib Hydrochloride in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involving both personal protective equipment and engineering controls is mandatory. The following table summarizes the required PPE and essential engineering controls as indicated in the substance's Safety Data Sheet (SDS).[1][2]
| Category | Requirement | Specification |
| Engineering Controls | Ventilation | Use only in areas with appropriate exhaust ventilation.[2] |
| Safety Stations | Ensure an accessible safety shower and eye wash station are present.[1][2] | |
| Personal Protective Equipment | Eye Protection | Safety goggles with side-shields are required.[1][2] |
| Hand Protection | Wear protective gloves.[1][2] | |
| Skin and Body | Impervious clothing is necessary to prevent skin contact.[1][2] | |
| Respiratory | A suitable respirator should be used, especially where dust or aerosols may be generated.[1][2] |
It is important to note that the Safety Data Sheet for this compound states that this product contains no substances with established occupational exposure limit values.[1][2]
Operational and Disposal Plans
A clear, step-by-step plan for the handling and disposal of this compound is crucial for laboratory safety and compliance.
Handling and Storage Protocol
Precautions for Safe Handling:
-
Avoid inhalation, and contact with eyes and skin.[2]
-
Prevent the formation of dust and aerosols.[2]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
Conditions for Safe Storage: The stability of this compound is dependent on its form (powder or in solvent) and storage temperature.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 2 years |
| In Solvent | -20°C | 1 year |
| Source: MedChemExpress Safety Data Sheet[1] |
Spill and Accidental Release Measures
In the event of a spill or accidental release, the following procedures should be immediately followed:
-
Personal Precautions:
-
Environmental Precautions:
-
Methods for Containment and Cleaning Up:
Disposal Protocol
All waste containing this compound and contaminated materials should be disposed of in accordance with federal, state, and local regulations.[3] Overtly contaminated materials from spills should be managed as hazardous waste.[3] Trace contaminated items such as gloves, gowns, and syringes should be placed in properly labeled, sealed containers for disposal by trained personnel.[3]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
